4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h3H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKSCCAAVNBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60851994 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-15-2 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the 7-Azaindoline Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4,6-dichloro-7-azaindoline: Structure, Properties, and Synthetic Strategies for Drug Discovery
The 7-azaindole and its reduced form, 7-azaindoline, represent privileged scaffolds in modern drug discovery.[1][2][3] As bioisosteres of naturally occurring indoles and purines, these nitrogen-containing heterocyclic systems offer unique opportunities to modulate the physicochemical and pharmacological properties of drug candidates.[4][5] The introduction of a nitrogen atom into the six-membered ring can enhance binding affinity to biological targets, improve solubility, and create novel intellectual property.[4] Specifically, the 7-azaindole framework is a key component in several approved drugs, including the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, highlighting its importance in oncology.[4] The 7-azaindoline core, as a saturated analogue, provides a three-dimensional structure that can be advantageous for exploring different binding pockets and improving pharmacokinetic profiles.
This guide focuses on a specific, synthetically valuable derivative: 4,6-dichloro-7-azaindoline . The strategic placement of two chlorine atoms on the pyridine ring is anticipated to significantly influence the molecule's electronic properties, reactivity, and potential as a versatile intermediate for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][5][6]
Molecular Structure and Physicochemical Properties
The core structure of 4,6-dichloro-7-azaindoline consists of a fused pyrrolidine and a dichloropyridine ring system. The IUPAC name for this compound is 5,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Structural Features:
-
Fused Bicyclic System: A five-membered pyrrolidine ring fused to a six-membered pyridine ring.
-
Stereocenter: The saturation of the pyrrole ring to a pyrrolidine ring introduces a non-aromatic, sp3-hybridized carbon framework, which can be a source of chirality if substituted.
-
Dichloro Substitution: The two chlorine atoms at positions 4 and 6 are strong electron-withdrawing groups. This electronic perturbation is expected to decrease the basicity of the pyridine nitrogen and influence the reactivity of the entire ring system.
Predicted Physicochemical Properties:
While experimental data for 4,6-dichloro-7-azaindoline is not extensively published, we can infer its properties from its aromatic precursor, 4,6-dichloro-7-azaindole, and from general chemical principles. The reduction of the pyrrole ring to a pyrrolidine ring will increase the molecular weight and is expected to alter its melting point and solubility profile.
| Property | 4,6-dichloro-7-azaindole (Aromatic Precursor) | 4,6-dichloro-7-azaindoline (Predicted) | Justification for Prediction |
| Molecular Formula | C7H4Cl2N2 | C7H6Cl2N2 | Addition of two hydrogen atoms across the C2-C3 double bond. |
| Molecular Weight | 187.03 g/mol [7] | 189.05 g/mol | Increased by two hydrogen atoms. |
| Melting Point | 207-208 °C[7] | Likely lower | Saturation disrupts the planar, crystalline packing of the aromatic system, generally leading to a lower melting point. |
| pKa | 5.40 ± 0.40 (Predicted)[7] | Expected to be higher | The sp3-hybridized pyrrolidine ring is less electron-withdrawing than the aromatic pyrrole ring, leading to increased basicity of the pyridine nitrogen. |
| Appearance | Light yellow to brown solid[7] | Expected to be an off-white to light-colored solid | Saturation of the chromophore should lead to a less colored compound. |
| Solubility | Soluble in polar organic solvents | Expected to have good solubility in polar organic solvents like methanol, chloroform, and DMSO. | The presence of N-H bonds allows for hydrogen bonding. |
Synthetic Strategies and Methodologies
The synthesis of 4,6-dichloro-7-azaindoline is not explicitly detailed in the literature. However, a robust and logical synthetic route can be proposed based on established methods for the synthesis of substituted 7-azaindoles and their subsequent reduction.[3] The most direct approach involves the synthesis of the aromatic precursor, 4,6-dichloro-7-azaindole, followed by a selective reduction of the pyrrole ring.
Proposed Synthetic Pathway:
The proposed synthesis begins with the commercially available 7-azaindole and proceeds through N-oxidation, chlorination, and finally, selective reduction.
Caption: Proposed synthetic pathway for 4,6-dichloro-7-azaindoline.
Experimental Protocol:
Step 1: Synthesis of 7-Azaindole-N-oxide
-
Rationale: The N-oxidation of the pyridine ring is a critical activation step. It facilitates subsequent electrophilic substitution, in this case, chlorination, at the 4 and 6 positions, which are otherwise not highly reactive.[8][9]
-
Procedure:
-
Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) or hydrogen peroxide in acetic acid, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.
-
Step 2: Synthesis of 4,6-dichloro-7-azaindole
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for converting N-oxides to chloro-substituted pyridines. In this case, it is expected to achieve dichlorination at the 4 and 6 positions.[9]
-
Procedure:
-
Carefully add 7-azaindole-N-oxide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain crude 4,6-dichloro-7-azaindole.
-
Purify the product by recrystallization or column chromatography.
-
Step 3: Synthesis of 4,6-dichloro-7-azaindoline
-
Rationale: The selective reduction of the electron-rich pyrrole ring in the presence of the electron-deficient dichloropyridine ring is a well-established transformation.[3] Mild reducing agents are preferred to avoid dechlorination. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is an excellent choice for this selective reduction. Catalytic hydrogenation with a palladium catalyst under controlled conditions can also be employed.
-
Procedure (using NaBH₃CN):
-
Suspend 4,6-dichloro-7-azaindole (1 equivalent) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by adding water and then basify with a concentrated sodium hydroxide solution to pH > 10.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield 4,6-dichloro-7-azaindoline.
-
Reactivity and Applications in Drug Discovery
The structure of 4,6-dichloro-7-azaindoline offers several points for further chemical modification, making it a valuable building block in drug discovery programs.
Chemical Reactivity:
-
N-H Functionalization: The secondary amine of the pyrrolidine ring is a key site for derivatization. It can undergo N-alkylation, N-acylation, N-arylation, and sulfonylation to introduce a wide variety of substituents. These modifications are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
Nucleophilic Aromatic Substitution (SNA_r): While the chlorine atoms on the pyridine ring are generally unreactive towards nucleophilic substitution, their reactivity can be enhanced by strong electron-withdrawing groups or by coordination to a metal center. This offers a potential route for late-stage functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can potentially participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amine, and alkyne moieties.[10] This is a powerful tool for building molecular complexity.
Potential Applications:
-
Kinase Inhibitors: The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[5] The 4,6-dichloro-7-azaindoline core can serve as a template for developing novel inhibitors where the substituents on the pyrrolidine nitrogen can be directed towards other regions of the ATP-binding site to enhance potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and multiple points for elaboration, 4,6-dichloro-7-azaindoline is an ideal fragment for FBDD campaigns. Screening this core against various biological targets could identify initial hits that can be grown into potent lead compounds.
-
Neuroprotective Agents and Anti-inflammatory Drugs: Derivatives of 7-azaindole have shown potential as neuroprotective and anti-inflammatory agents.[11] The unique electronic and steric properties imparted by the dichloro substitution pattern could lead to the discovery of new therapeutic agents in these areas.
Conclusion
4,6-dichloro-7-azaindoline is a synthetically accessible and highly versatile chemical scaffold with significant potential in medicinal chemistry. Its structure combines the privileged 7-azaindoline core with the modulating effects of two chlorine substituents. This guide provides a comprehensive overview of its structure, predicted properties, and a detailed, plausible synthetic strategy. The multiple handles for chemical modification make 4,6-dichloro-7-azaindoline an attractive starting point for the development of next-generation targeted therapeutics. As research in this area continues, this molecule is poised to become a valuable tool for researchers and scientists in the field of drug development.
References
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. Available at: [Link]
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.
- Taylor & Francis Online. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- PubChem. (n.d.). 4-Methyl-5,6-dichloro-7-azaindoline.
- Arborpharmchem. (n.d.). Cas No. 5912-18-5 4,6-Dichloro-7-azaindole.
- PubChem. (n.d.). 3-Acetyl-4,6-dichloro-7-azaindole.
- ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
- ChemicalBook. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Digital CSIC. (n.d.). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed Central. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
- ResearchGate. (n.d.). Azaindolines featured in various drug discovery programs.
- Szabo-Scandic. (n.d.). 4,6-Dichloro-7-azaindole, CAS 5912-18-5.
- ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
- Apollo Scientific. (n.d.). 4-Bromo-7-chloro-6-azaindole.
- National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
- thermofisher.com. (n.d.). 4-Chloro-7-azaindole, 98% 1 g.
- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Sigma-Aldrich. (n.d.). 4,7-Dichloroquinoline.
- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-7-methylquinazoline.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 [chemicalbook.com]
- 8. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. arborpharmchem.com [arborpharmchem.com]
The 7-Azaindole Scaffold: A Technical Guide for Advanced Medicinal Chemistry
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone in modern medicinal chemistry, transitioning from a mere bioisosteric replacement to a privileged structural motif in its own right. Its unique electronic and steric properties, particularly its enhanced hydrogen bonding capabilities and modulated physicochemical parameters compared to the parent indole, have propelled its integration into a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the 7-azaindole core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties that underpin its utility, explore the key synthetic strategies for its construction and functionalization, and critically analyze its application in drug discovery, with a particular focus on the development of kinase inhibitors. A detailed case study on the discovery and mechanism of Vemurafenib will serve to illustrate the tangible impact of this remarkable scaffold.
Introduction: The Ascendancy of a Privileged Scaffold
The indole nucleus is a ubiquitous feature in a vast array of natural products and pharmaceuticals, owing to its ability to participate in various non-covalent interactions with biological macromolecules. However, the lipophilic nature and susceptibility to oxidative metabolism of the indole ring can present significant challenges in drug development, often leading to suboptimal pharmacokinetic profiles. The strategic substitution of a carbon atom in the benzene ring of indole with a nitrogen atom gives rise to the four isomeric azaindoles (4-, 5-, 6-, and 7-azaindole). Among these, the 7-azaindole isomer has garnered the most significant attention in medicinal chemistry.[1][2]
The rationale for this preference lies in the profound impact of the nitrogen atom at the 7-position on the molecule's electronic distribution and hydrogen bonding potential. This seemingly subtle modification imparts a unique set of physicochemical properties that can be leveraged to enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor, thereby improving the overall druglikeness of a molecule.[3][4] The 7-azaindole scaffold is not merely an indole mimic; it is a versatile building block that offers a distinct advantage in the design of potent and selective therapeutic agents. Its prevalence in kinase inhibitors is particularly noteworthy, where it has demonstrated an exceptional ability to engage with the hinge region of the ATP-binding pocket.[3]
Physicochemical Properties: A Comparative Analysis
The decision to employ a 7-azaindole scaffold in a drug discovery program is often driven by the desire to fine-tune the physicochemical properties of a lead compound. A thorough understanding of these properties is therefore crucial for rational drug design.
| Property | Indole | 7-Azaindole | Rationale for the Difference and Impact on Drug Design |
| pKa | ~17 (pyrrolic N-H) | ~4.6 (pyridinium N)[5] | The pyridine nitrogen in 7-azaindole is significantly more basic than any atom in indole. This allows for salt formation, which can dramatically improve aqueous solubility and bioavailability. |
| Calculated logP | ~2.1 | ~1.2[6] | The introduction of the polar nitrogen atom reduces the lipophilicity of the scaffold. This can lead to improved solubility and a more favorable ADME profile. |
| Hydrogen Bonding | 1 H-bond donor (pyrrole N-H) | 1 H-bond donor (pyrrole N-H), 1 H-bond acceptor (pyridine N) | The additional hydrogen bond acceptor provides a crucial interaction point for binding to biological targets, often leading to enhanced potency and selectivity.[3] |
| Aqueous Solubility | Low | Higher than indole[3][7] | The increased polarity and the ability to be protonated at physiological pH contribute to the enhanced aqueous solubility of 7-azaindole derivatives. |
| Dipole Moment | ~2.1 D | Larger than indole | The greater dipole moment of 7-azaindole can influence its interactions with polar environments, including water and protein binding sites. |
Synthetic Strategies: Constructing and Functionalizing the 7-Azaindole Core
The synthesis of the 7-azaindole scaffold can be more challenging than that of its indole counterpart due to the electron-deficient nature of the pyridine ring. However, a number of robust synthetic methods have been developed and optimized to provide access to a wide range of substituted 7-azaindoles.
Classical Named Reactions for 7-Azaindole Synthesis
Several classical indole syntheses have been adapted for the preparation of 7-azaindoles, albeit with varying degrees of success.
-
Bartoli Indole Synthesis: This reaction, involving the addition of a vinyl Grignard reagent to a nitro-pyridine, is a viable method for the synthesis of certain 7-azaindole derivatives.[8]
-
Hemetsberger-Knittel Synthesis: This thermal or base-catalyzed cyclization of α-azido-α,β-unsaturated esters derived from 2-aminopyridines can provide access to 7-azaindole-2-carboxylates.[7]
-
Madelung Synthesis: The intramolecular cyclization of N-(2-picolyl)amides can be employed for the synthesis of 7-azaindoles, although the harsh reaction conditions can limit its applicability.[5]
Modern Palladium-Catalyzed Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis and functionalization of heterocyclic compounds, and 7-azaindoles are no exception. These methods offer a high degree of flexibility and functional group tolerance.
The Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a powerful and widely used strategy for the synthesis of 2,3-disubstituted 7-azaindoles.[9][10]
Experimental Protocol: Sonogashira Coupling and Cyclization to a 2,3-Disubstituted 7-Azaindole
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add triethylamine (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq).
-
De-gas the mixture with a stream of nitrogen or argon for 15-30 minutes.
-
Add Pd(PPh₃)₄ (0.02-0.05 eq) and CuI (0.04-0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-amino-3-alkynylpyridine intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the 2-amino-3-alkynylpyridine intermediate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a suitable acid catalyst, such as trifluoroacetic acid (TFA) (1.0 eq) and trifluoroacetic anhydride (TFAA) (1.3 eq).[11]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,3-disubstituted 7-azaindole.
The Suzuki-Miyaura coupling is an indispensable tool for the C-C bond formation at various positions of the 7-azaindole nucleus. This reaction is particularly useful for the introduction of aryl and heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling on a 3-Halo-7-azaindole
-
To a reaction vessel, add the 3-halo-7-azaindole (e.g., 3-iodo-7-azaindole) (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
De-gas the mixture with a stream of nitrogen or argon for 15-30 minutes.
-
Add a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 eq).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-substituted 7-azaindole.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 7-azaindole scaffold has found widespread application in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][12] However, its most profound impact has been in the field of kinase inhibitors. The ability of the 7-azaindole core to act as a hinge-binder, mimicking the adenine moiety of ATP, has made it a go-to scaffold for the design of potent and selective kinase inhibitors.[3] The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N-7 atom serves as a hydrogen bond acceptor, forming a bidentate hydrogen bond interaction with the kinase hinge region.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Case Study: Vemurafenib (Zelboraf®) - A Paradigm of 7-Azaindole in Oncology
The discovery of Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutant kinase, is a landmark achievement in the field of personalized medicine and a testament to the power of the 7-azaindole scaffold. The BRAF V600E mutation is a key driver in approximately 50% of melanomas.[13]
The discovery of Vemurafenib began with a fragment-based screen that identified the 7-azaindole core as a promising starting point.[3] Through a structure-guided drug design approach, this initial fragment was elaborated to optimize its interactions with the ATP-binding site of the BRAF V600E mutant. The 7-azaindole moiety of Vemurafenib forms the critical bidentate hydrogen bonds with the hinge region residues Cys532 and Gln530.[2] The rest of the molecule occupies the hydrophobic pocket and the solvent-exposed region, contributing to its high potency and selectivity.[2]
Vemurafenib selectively binds to the ATP-binding site of the BRAF V600E kinase, inhibiting its activity and subsequently blocking the downstream signaling of the MAPK pathway, which ultimately leads to cell cycle arrest and apoptosis in melanoma cells harboring this mutation.[2][13]
Experimental Protocol: In Vitro BRAF V600E Kinase Inhibition Assay
This protocol is a representative example of an in vitro ELISA-based kinase assay to determine the inhibitory activity of a compound against BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Recombinant GST-tagged MEK1 (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
96-well glutathione-coated plates
-
Primary antibody: Anti-phospho-MEK1/2 (Ser217/221)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well glutathione-coated plate with GST-MEK1 by incubating a solution of the substrate in the wells overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Compound Incubation: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the wells of the coated plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction Initiation: Add a solution of BRAF V600E enzyme to each well. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of MEK1.
-
Detection: Stop the reaction by washing the plate with wash buffer. Add the anti-phospho-MEK1/2 primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Allow the color to develop.
-
Data Analysis: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be calculated by fitting the data to a dose-response curve.
Future Perspectives
The 7-azaindole scaffold continues to be a fertile ground for drug discovery. Its versatility and favorable physicochemical properties ensure its continued relevance in the design of novel therapeutics. Future research is likely to focus on:
-
Exploration of New Chemical Space: The development of novel synthetic methodologies will enable the synthesis of more complex and diverse 7-azaindole derivatives, expanding the accessible chemical space.
-
Targeting Novel Biological Pathways: While kinase inhibitors have been the mainstay of 7-azaindole-based drug discovery, there is growing interest in exploring its potential in other target classes, such as GPCRs, ion channels, and epigenetic targets.
-
Covalent Inhibitors: The strategic placement of reactive functional groups on the 7-azaindole scaffold can be used to design covalent inhibitors that form a permanent bond with their target, leading to enhanced potency and duration of action.
Conclusion
The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties, particularly its enhanced hydrogen bonding capabilities and improved solubility profile compared to indole, has made it an invaluable tool for the design of potent and selective drugs. The remarkable success of Vemurafenib serves as a powerful example of the transformative potential of this scaffold. As our understanding of disease biology and drug design principles continues to evolve, the 7-azaindole core is poised to play an even more prominent role in the development of the next generation of innovative medicines.
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Patil, S. A., Patil, R., & Patil, S. A. (2021). Azaindole Therapeutic Agents. Mini reviews in medicinal chemistry, 21(11), 1355–1368.
- Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Al-Trawneh, M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
LookChem. (n.d.). 7-Azaindole. Retrieved from [Link]
- Dai, C., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 5(4), 336-346.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo [2,3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
- Gelb, M. H., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS infectious diseases, 7(10), 2958–2970.
- Passos, C. S., et al. (2018).
- Tsou, L. K., et al. (2015). Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. ACS medicinal chemistry letters, 6(9), 989–994.
-
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
- Karpiński, P., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International journal of molecular sciences, 24(14), 11435.
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Chimirri, A., et al. (2001). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. Tetrahedron Letters, 42(49), 8667-8669.
- Naidoo, K. J., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8269-8277.
- Sharma, A., et al. (2021). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2021). eLife, 10, e63973.
-
ResearchGate. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]
-
PharmGKB. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Wang, Y., et al. (2014). Identification of BRAF inhibitors through in silico screening. PloS one, 9(5), e96756.
- Al-Zoubi, R. M., & Al-Masri, M. R. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
-
ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. Retrieved from [Link]
-
BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 11. research.unl.pt [research.unl.pt]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework for Targeting Key Pathologies
An In-Depth Technical Guide
Introduction: The Rise of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold. As a bioisostere of both purine and indole systems, it possesses a unique electronic and structural profile that enables it to interact with a wide array of biological targets with high affinity and specificity[1]. The strategic placement of a nitrogen atom in the six-membered ring differentiates it from its indole counterpart, modulating physicochemical properties like solubility and creating an additional hydrogen bond acceptor, which can be pivotal for enhancing target binding and potency[1][2].
This guide provides a comprehensive exploration of the key therapeutic targets that have been successfully modulated by pyrrolo[2,3-b]pyridine derivatives. We will delve into the mechanistic underpinnings of these interactions, focusing primarily on the inhibition of protein kinases, a domain where this scaffold has demonstrated remarkable success. Further, we will examine its application in targeting inflammatory pathways and its emerging potential in the treatment of complex neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Part 1: Kinase Inhibition - The Predominant Therapeutic Avenue
The ability of the 7-azaindole moiety to mimic the hydrogen bonding pattern of the adenine base in ATP has made it a cornerstone in the design of kinase inhibitors[2]. The two nitrogen atoms of the scaffold can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif essential for phosphotransfer. This mimicry provides a strong anchoring point, allowing for diverse substitutions on the scaffold to achieve high potency and selectivity against specific kinases.
Receptor Tyrosine Kinases (RTKs)
RTKs are critical cell surface receptors that govern fundamental cellular processes, including growth, differentiation, and metabolism. Their aberrant activation is a well-established driver of oncogenesis, making them prime targets for cancer therapy.
Dysregulation of the FGFR signaling pathway is implicated in various malignancies, including hepatocellular carcinoma (HCC) and breast cancer[3][4][5]. Pyrrolo[2,3-b]pyridine derivatives have been engineered to be highly potent inhibitors of multiple FGFR isoforms.
Mechanism of Action: These compounds typically occupy the ATP-binding site of the FGFR kinase domain. The 7-azaindole core forms hydrogen bonds with the hinge region, while appended moieties extend into adjacent hydrophobic pockets, conferring both potency and selectivity. For instance, structure-based design has led to the discovery of covalent inhibitors where the 7-azaindole scaffold orients a reactive group to form an irreversible bond with a nearby cysteine residue, ensuring prolonged target engagement[3]. Other derivatives achieve pan-FGFR inhibition with nanomolar efficacy, significantly inducing apoptosis and inhibiting proliferation in cancer cell lines[4][5]. Some pyrrolo[2,3-b]pyridine-3-one derivatives have been specifically developed as irreversible FGFR4 inhibitors for HCC[6].
FGFR Signaling Pathway and Inhibition
Caption: Dual action of a GSK-3β inhibitor in Alzheimer's disease pathology.
CDK8 is a transcriptional regulator and a key oncogene, particularly in colorectal cancer (CRC), where it modulates the WNT/β-catenin pathway.[7][8][9] It has also been identified as a target for inflammatory diseases like psoriasis.[10] A potent Type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold was discovered with an IC₅₀ of 48.6 nM. This compound effectively inhibited tumor growth in CRC xenograft models by downregulating WNT/β-catenin signaling and inducing cell cycle arrest.[7][8][9] In psoriasis models, a different derivative (IC₅₀ of 57 nM) alleviated inflammation and enhanced the expression of regulatory T-cell markers.[10]
Janus Kinases (JAKs)
JAKs are non-receptor tyrosine kinases that are indispensable for cytokine signaling. Their inhibition is a validated strategy for treating autoimmune and inflammatory diseases.
JAK3 plays a crucial role in modulating immune responses, making it a specific target for conditions like rheumatoid arthritis and organ transplant rejection.[11] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3. Structure-activity relationship (SAR) studies identified a compound with potent and moderately selective JAK3 inhibition that was effective at suppressing interleukin-2-stimulated T-cell proliferation.[11]
Part 2: Targeting Inflammatory Pathways
Beyond kinase inhibition, the pyrrolo[2,3-b]pyridine scaffold has proven effective in modulating other key targets within inflammatory cascades.
Phosphodiesterase 4B (PDE4B)
PDE4 isoenzymes are critical regulators of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 elevates cAMP levels, leading to a suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[12] The lead compound, 11h , exhibited significant inhibition of TNF-α release from macrophages and showed a favorable pharmacokinetic profile, marking it as a promising candidate for treating central nervous system diseases with an inflammatory component.[12]
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. It is the primary target of many non-steroidal anti-inflammatory drugs (NSAIDs). A study of substituted pyrrolo[2,3-b]pyridine derivatives identified compounds with significant in vivo anti-inflammatory activity comparable to the standard drug diclofenac. Molecular docking studies suggested these compounds adopt a novel binding pose within the COX-2 active site, forming hydrogen bonds with key residues like Tyr355.[13]
Part 3: Applications in Neurodegenerative Disorders (Beyond GSK-3β)
The blood-brain barrier penetrability of many small molecule pyrrolo[2,3-b]pyridine derivatives makes them attractive candidates for CNS disorders.
Cholinomimetic Activity
Based on the cholinergic hypothesis of AD, which posits that memory deficits are linked to a decline in acetylcholine, a series of substituted (pyrroloamino)pyridines were evaluated for their ability to reverse scopolamine-induced dementia in animal models.[14] These compounds were found to possess cholinomimetic-like properties, offering another potential avenue for AD treatment.[14]
Heat Shock Protein Activation
A hallmark of many neurodegenerative diseases is proteotoxic stress, caused by the accumulation of misfolded or aggregated proteins like amyloids. In a fascinating departure from direct enzyme inhibition, novel molecules of the pyrrolylazine class (related to pyrrolopyridines) were found to activate the synthesis and accumulation of specific heat shock proteins.[15] These proteins act as molecular chaperones, protecting neuronal tissue from toxic amyloids and other stressors. In cellular models of AD and in rats with traumatic brain injury, these compounds increased neuronal cell survival and prevented motor deficits, demonstrating a powerful neuroprotective effect.[15]
Part 4: Key Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the validation of therapeutic targets relies on robust experimental assays. Below are streamlined protocols for key methodologies described in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a framework for determining the IC₅₀ of a compound against a specific protein kinase (e.g., FGFR, GSK-3β, CDK8).
-
Reagents & Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compound (pyrrolo[2,3-b]pyridine derivative), positive control inhibitor, 384-well plates, detection reagent (e.g., ADP-Glo™, Promega).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to the desired final concentrations.
-
Assay Procedure: a. Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of a 2x kinase/substrate mixture to each well to initiate the reaction. c. Add 5 µL of a 2x ATP solution to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for Kinase Inhibition IC₅₀ Determination
Caption: A typical workflow for an in vitro kinase inhibition assay.
Protocol 2: TNF-α Release Assay in Macrophages
This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated macrophages.[12]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate media. Plate the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS, 100 ng/mL), for a defined period (e.g., 4-6 hours). Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s protocol.
-
Data Analysis: Construct a standard curve using the recombinant TNF-α provided in the ELISA kit. Calculate the TNF-α concentration in each sample and determine the percent inhibition caused by the test compound relative to the LPS-stimulated control.
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold is unequivocally a privileged structure in modern drug discovery. Its success stems from a combination of favorable physicochemical properties and, most importantly, its structural capacity to effectively mimic the binding of endogenous ligands to key therapeutic targets, particularly the ATP-binding site of protein kinases. This guide has illuminated the breadth of its applications, from potent and selective kinase inhibitors driving next-generation therapies in oncology (FGFR, PI3K, B-RAF, CDK8) and neurodegeneration (GSK-3β), to novel modulators of inflammatory pathways (PDE4B, JAK3, COX-2).
The future for this versatile scaffold remains bright. As our understanding of disease biology deepens, new targets will undoubtedly emerge for which the 7-azaindole core can serve as an ideal starting point for inhibitor design. The continued application of structure-based design, fragment-based screening, and innovative synthetic chemistry will undoubtedly unlock new generations of pyrrolo[2,3-b]pyridine-based therapeutics with enhanced potency, selectivity, and clinical efficacy.
References
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Azaindole Therapeutic Agents. PubMed Central.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. ScienceDirect.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for tre
- Chemists Synthesize Compounds To Treat Neurodegener
- Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hep
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- Substituted (pyrroloamino)
- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
The Strategic Core: A Technical Guide to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine for Advanced Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led researchers to explore unique heterocyclic scaffolds. Among these, the 7-azaindole framework and its derivatives have emerged as "privileged structures," owing to their remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This guide focuses on a key derivative, 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , also known as 4,6-dichloro-7-azaindoline . This saturated analogue of the 7-azaindole core presents a distinct three-dimensional geometry while retaining key electronic features, making it a highly attractive building block for the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors.[3][4]
The strategic placement of two chlorine atoms on the pyridine ring offers multiple avenues for synthetic diversification through modern cross-coupling methodologies.[5][6] The dihydro-pyrrolo moiety provides a stereochemically rich and conformationally flexible element, which can be crucial for achieving high-affinity and selective binding to target proteins. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this pivotal scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential in their programs.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this compound is not extensively published, its properties can be inferred from its aromatic precursor, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, and related 7-azaindoline structures.
| Property | Value (for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine) | Reference |
| CAS Number | 5912-18-5 | [7] |
| Molecular Formula | C₇H₄Cl₂N₂ | [7] |
| Molecular Weight | 187.03 g/mol | [7] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H), 7.7 (d, J=2.5 Hz, 1H), 7.3 (s, 1H), 6.6 (d, J=2.5 Hz, 1H) | [8] |
Note: The ¹H NMR data is for the aromatic precursor. The spectrum of the dihydro form would exhibit aliphatic signals in the pyrrolidine ring region (typically 3-4 ppm for CH₂ groups adjacent to nitrogen and 2-3 ppm for the other CH₂ group).
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of this compound can be strategically approached through a two-stage process: initial construction of the aromatic 4,6-dichloro-7-azaindole core, followed by selective reduction of the pyrrole ring.
Part 1: Synthesis of the Aromatic Precursor, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
A common and effective method for the synthesis of chlorinated 7-azaindoles involves the halogenation of the 7-azaindole core. A plausible synthetic route is outlined below, starting from commercially available 7-azaindole.
Figure 1: Proposed synthetic pathway to 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Protocol:
-
N-Oxidation of 7-Azaindole: 7-Azaindole is first converted to its N-oxide by treatment with an oxidizing agent such as hydrogen peroxide in a suitable solvent like tetrahydrofuran (THF).[3] This activation of the pyridine ring is crucial for the subsequent regioselective chlorination.
-
Chlorination at the 4-position: The resulting 7-azaindole N-oxide is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA). This step selectively introduces a chlorine atom at the C4 position of the pyridine ring.[3]
-
Chlorination at the 6-position: The final chlorination at the C6 position can be achieved using a suitable chlorinating agent, for example, N-chlorosuccinimide (NCS), to yield the desired 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Part 2: Selective Reduction to this compound
The conversion of the aromatic 7-azaindole to the 7-azaindoline requires the selective reduction of the pyrrole ring without affecting the chloro-substituted pyridine ring. This presents a chemoselectivity challenge, as catalytic hydrogenation can sometimes lead to dehalogenation.
Figure 2: Reduction of the aromatic precursor to the target 7-azaindoline.
Recommended Methodologies:
-
Silane-Mediated Reduction: A highly effective method for the selective reduction of the pyrrole ring in pyrrolo[2,3-b]pyridines involves the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This method is known to be compatible with various functional groups and is less likely to cause dehalogenation compared to some catalytic hydrogenation methods.[9]
Experimental Protocol (Adapted from a similar reduction[9]):
-
To a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add triethylsilane (3.0-5.0 eq).
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (10-20 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
-
Catalytic Hydrogenation with Catalyst Poisoning: Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can be employed.[10] However, to prevent dehalogenation, the use of a catalyst poison such as diphenylsulfide can be beneficial. This modulates the catalyst's activity, allowing for the selective reduction of the pyrrole ring while preserving the C-Cl bonds.[10]
Chemical Reactivity and Strategic Functionalization
The this compound scaffold offers three primary sites for diversification: the pyrrolidine nitrogen (N1), and the two chlorine-bearing carbons on the pyridine ring (C4 and C6).
Figure 3: Key sites for synthetic diversification of the 4,6-dichloro-7-azaindoline core.
N-Functionalization
The secondary amine of the 7-azaindoline ring is a versatile handle for introducing a wide range of substituents. This can be achieved through various standard organic transformations:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Arylation: Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates to the nitrogen atom, providing access to a diverse array of N-aryl derivatives.[7][11][12]
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can also serve as a protecting group strategy.
Palladium-Catalyzed Cross-Coupling Reactions
The two chloro-substituents at the C4 and C6 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters. By carefully selecting the catalyst and reaction conditions, it may be possible to achieve regioselective coupling at either the C4 or C6 position.[3][6]
-
Buchwald-Hartwig Amination: This powerful transformation enables the synthesis of amino-substituted 7-azaindolines by coupling with primary or secondary amines.[7][11] This is a highly valuable reaction for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling with terminal alkynes can be employed.
The relative reactivity of the C4 and C6 positions in cross-coupling reactions will depend on the specific reaction conditions and the electronic and steric environment of the substrate. In many pyridine systems, the position para to the nitrogen (C4) is more activated towards nucleophilic aromatic substitution, which can influence the outcome of some cross-coupling reactions.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 7-azaindole and 7-azaindoline scaffolds are prominent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[1][2][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole/pyrrolidine N-H can act as a hydrogen bond donor.
Derivatives of this compound are being explored as inhibitors of various kinases implicated in cancer and inflammatory diseases. The dichloro-substitution provides a platform to develop potent and selective inhibitors by tailoring the substituents at these positions to interact with specific pockets within the kinase active site. The non-planar nature of the 7-azaindoline core can also be exploited to achieve selectivity over other kinases by accessing different conformational spaces.
Conclusion and Future Outlook
This compound represents a strategically important and highly versatile scaffold for modern medicinal chemistry. Its synthesis, while requiring careful control of selectivity, is achievable through established synthetic methodologies. The multiple points for diversification on the core structure allow for the rapid generation of compound libraries for screening and SAR optimization. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of scaffolds like 4,6-dichloro-7-azaindoline will undoubtedly play a crucial role in the discovery of next-generation medicines.
References
- Hazari, A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24729594, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine". [Link]
- Google Patents. CN102746295B - Preparation method for 4-substituted-7-azaindole.
- Kubica, K., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules.
-
Kubica, K., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]
- Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
- Google Patents. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
- Google Patents.
- Wang, Z., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules.
- Andersen, H. S., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal.
- Bertrand, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
- Reddy, T. S., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Guchhait, S. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. [Link]
- Gulevich, A. V., & Gevorgyan, V. (2013). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Organic Letters.
- Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry.
-
Beilstein Journals. Rapid construction of tricyclic tetrahydrocyclopenta[3][13]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. [Link]
- Google Patents.
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
ResearchGate. Regioseletive C–H functionalization of 7-azaindoles. [Link]
-
Organic Chemistry Portal. Synthesis of 1-pyrrolines. [Link]
- Barl, N. M., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
-
ResearchGate. 6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols. [Link]
- S. S. V. Ramasastry, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
- Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry.
- Gordon, M. S. (1996). Hydrogen Transfer in 7-Azaindole. The Journal of Physical Chemistry.
- Guallar, V., et al. (2009). Beyond 7-azaindole: Conjugation Effects on Intermolecular Double Hydrogen-Atom Transfer Reactions. The Journal of Physical Chemistry A.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Chang, C. Y., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Strategic Use of 4,6-Dichloro-7-Azaindole in the Synthesis of Neuroprotective Agents
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of purines and its efficacy as a hinge-binding motif in kinase inhibitors.[1][2] This guide delves into the specific utility of a key intermediate, 4,6-dichloro-7-azaindole, as a strategic platform for the synthesis of novel neuroprotective agents. The dichlorination pattern at the 4- and 6-positions offers a unique combination of modulated reactivity and orthogonal vectors for chemical diversification. This allows for the systematic and efficient construction of compound libraries targeting kinases implicated in neurodegenerative pathways, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Mixed Lineage Kinase 3 (MLK3).[3] We will explore the strategic advantages of this building block, provide detailed synthetic protocols for its selective functionalization, and present a case study illustrating its application in the rational design of potent kinase inhibitors for neurotherapeutic development.
Introduction: The 7-Azaindole Scaffold in Neurotherapeutics
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in modern drug discovery. Its structural similarity to the adenine fragment of ATP makes it an exceptional scaffold for designing competitive kinase inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, enabling a powerful bidentate interaction with the hinge region of many kinases.[2]
While initially prominent in oncology with drugs like Vemurafenib, the application of 7-azaindole derivatives is expanding into neurotherapeutics.[1][2] Dysregulation of kinase activity is a central pathological mechanism in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4] Kinases such as Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and LRRK2 are deeply involved in processes like tau hyperphosphorylation, neuroinflammation, and neuronal apoptosis.[3][5]
Notably, the 7-azaindole derivative URMC-099 has demonstrated significant neuroprotective and anti-inflammatory properties in models of HIV-1 associated neurocognitive disorders through the inhibition of MLK3 and LRRK2.[3] This precedent validates the 7-azaindole core as a promising starting point for novel neuroprotective agents. This guide focuses specifically on how the 4,6-dichloro derivative serves as a superior, highly versatile starting material for this purpose.
Strategic Advantages of the 4,6-Dichloro-7-Azaindole Intermediate
The introduction of two chlorine atoms onto the 7-azaindole core is not an arbitrary choice; it is a strategic decision that imparts distinct advantages for medicinal chemistry campaigns.
-
Orthogonal Chemical Reactivity : The two chlorine atoms exhibit differential reactivity, providing two distinct handles for sequential, selective functionalization. The C4-chloro group is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen.[6] Conversely, the C6-chloro group is more amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This orthogonality is paramount for building molecular complexity in a controlled manner.
-
Electronic Modulation : As potent electron-withdrawing groups, the chlorine atoms lower the pKa of the pyrrole N-H, which can influence hydrogen bonding interactions at the target site. They also modify the electron density of the aromatic system, impacting metabolism and target engagement.
-
Pharmacokinetic Optimization : Halogen substituents, particularly chlorine, increase the lipophilicity of a molecule.[7] This can enhance membrane permeability and oral bioavailability, critical parameters for drugs targeting the central nervous system (CNS).
-
Halogen Bonding : Beyond simple steric and electronic effects, chlorine can act as a halogen bond donor.[8] This is a specific, non-covalent interaction with an electron-dense atom (like a backbone carbonyl oxygen) in a protein's active site, which can significantly increase binding affinity and selectivity.[8]
Caption: Strategic functionalization sites on the 4,6-dichloro-7-azaindole core.
Core Synthetic Methodologies
The differential reactivity of the C4 and C6 positions allows for a robust and flexible synthetic workflow. A typical strategy involves an initial SNAr reaction at C4, followed by a palladium-catalyzed cross-coupling at C6.
Caption: General workflow for the diversification of 4,6-dichloro-7-azaindole.
Experimental Protocol 2.1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This procedure details the reaction of 4,6-dichloro-7-azaindole with a primary or secondary amine to selectively displace the C4-chloro group.
Rationale: The C4 position is electronically activated for nucleophilic attack. The reaction typically proceeds under thermal or microwave conditions, often with a base to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave-safe vial, add 4,6-dichloro-7-azaindole (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-90 minutes. Monitor reaction completion by LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the desired 4-amino-6-chloro-7-azaindole derivative.
Experimental Protocol 2.2: Palladium-Catalyzed Suzuki Cross-Coupling at the C6-Position
This protocol describes the coupling of the 4-amino-6-chloro-7-azaindole intermediate with a boronic acid or ester.
Rationale: The C-Cl bond at the 6-position is a classic handle for palladium-catalyzed reactions. The Suzuki coupling is a robust and versatile method for forming C-C bonds, allowing for the introduction of a wide array of aryl or heteroaryl substituents.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 4-amino-6-chloro-7-azaindole intermediate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).
-
Solvent Addition: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to 90-110 °C for 4-12 hours, monitoring completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash chromatography or preparative HPLC to obtain the final disubstituted 7-azaindole product.
| Reaction Step | Reagents | Typical Conditions | Typical Yield |
| C4-SNAr | 4,6-dichloro-7-azaindole, Aniline, K₂CO₃ | DMSO, 140 °C, 1h (Microwave) | 75-90% |
| C6-Suzuki | 4-anilino-6-chloro-7-azaindole, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 100 °C, 8h | 60-85% |
Case Study: Targeting LRRK2 for Neuroprotection
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. Pathogenic mutations lead to increased kinase activity, resulting in neuronal damage and neuroinflammation. Therefore, inhibitors of LRRK2 are highly sought-after as potential disease-modifying therapies. The 7-azaindole scaffold is an excellent starting point for designing such inhibitors.
Mechanism of Neuroprotection: Inhibition of LRRK2's kinase activity is hypothesized to be neuroprotective by:
-
Reducing Pathological Phosphorylation: Preventing the hyperphosphorylation of downstream targets like Rab GTPases.
-
Restoring Autophagy: Normalizing lysosomal function and autophagic processes that are impaired by hyperactive LRRK2.
-
Mitigating Neuroinflammation: Reducing the inflammatory response in microglia and astrocytes mediated by LRRK2 signaling.
Caption: LRRK2 signaling pathway and the intervention point for a 7-azaindole inhibitor.
Hypothetical Structure-Activity Relationship (SAR)
Using the synthetic workflow, a library of compounds can be generated to probe the SAR around the LRRK2 active site. The C4-substituent can be designed to interact with the kinase hinge region, while the C6-substituent explores a solvent-exposed or hydrophobic pocket.
| Compound ID | C4-Substituent (R¹) | C6-Substituent (R²) | Hypothetical LRRK2 IC₅₀ (nM) | Rationale |
| NPI-001 | 3-fluoroaniline | Phenyl | 150 | Initial hit; C4-amine for hinge binding. |
| NPI-002 | 3-aminopyridine | Phenyl | 75 | Pyridine N in R¹ adds a potential H-bond. |
| NPI-003 | 3-fluoroaniline | 4-morpholinophenyl | 25 | Morpholine group on R² improves solubility and engages with solvent-front residues. |
| NPI-004 | 3-aminopyrazole | 4-morpholinophenyl | 8 | Pyrazole in R¹ optimizes hinge-binding geometry and adds H-bond potential.[1] |
Conclusion
4,6-dichloro-7-azaindole is a powerful and highly strategic building block for the synthesis of neuroprotective agents. Its unique electronic properties and orthogonal reactivity at the C4 and C6 positions provide an efficient and modular platform for drug discovery. This allows medicinal chemists to rapidly generate diverse libraries of compounds and perform systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties. As demonstrated in the case study of LRRK2, this approach enables the rational design of targeted kinase inhibitors with significant potential to become disease-modifying therapies for devastating neurodegenerative disorders.
References
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Zhang, W., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7893-7913. [Link]
-
Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875-880. [Link]
-
Li, Y., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
Di Martino, R., et al. (2023). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Di Martino, R., et al. (2023). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- Google Patents. (2014). CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
Lee, H. W., & Lee, J. H. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of the 4-azaindole derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-48. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles. [Link]
-
Li, J., et al. (2023). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Bioorganic Chemistry, 133, 106430. [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10457-10492. [Link]
-
Kumar, A., & Reddy, D. S. (2020). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 12(23), 2141-2154. [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. [Link]
-
Monastyrskyi, A., et al. (2024). Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. European Journal of Medicinal Chemistry, 268, 116101. [Link]
-
Szałkowska, K., et al. (2022). Screening and Structure–Activity Relationship of D2AAK1 Derivatives for Potential Application in the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(7), 3749. [Link]
-
Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 10. [Link]
-
Yilmaz, I., et al. (2023). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 28(13), 5133. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Njardarson, J. T., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Chemical Biology, 7(1), 15-27. [Link]
-
Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022). The Distant Reader. [Link]
-
Structure-activity relationship and bioactivity studies of neurotrophic trans-banglene. (2014). Organic & Biomolecular Chemistry. [Link]
-
Khan, I., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(10), 2275. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Anti-inflammatory Potential of 4,6-dichloro-7-azaindoline
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to a wide array of chronic diseases. The development of novel, potent, and safe anti-inflammatory agents remains a paramount objective in medicinal chemistry. The 7-azaindole scaffold has emerged as a "privileged structure" in drug discovery, forming the core of several FDA-approved drugs and clinical candidates with diverse biological activities, including anti-inflammatory effects.[1][2][3] This guide outlines a comprehensive, phased strategy for the systematic evaluation of 4,6-dichloro-7-azaindoline , a novel analog, as a potential anti-inflammatory therapeutic. While direct studies on this specific compound are not yet published, its structural features—notably the halogenation at the C4 and C6 positions which can enhance biological activity[4][5][6]—and the established potential of the 7-azaindole core provide a strong rationale for this investigation.[1][7]
This document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It details a logical progression from initial in vitro screening to mechanistic elucidation and in vivo proof-of-concept, emphasizing the scientific causality behind each experimental choice and providing robust, self-validating protocols.
Introduction: The Rationale for Investigating 4,6-dichloro-7-azaindoline
Inflammation is orchestrated by complex signaling networks, with transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) playing central roles.[8][9][10] These pathways, when activated by stimuli such as lipopolysaccharide (LPS), trigger the expression of pro-inflammatory genes, leading to the production of mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[8][11][12] Consequently, inhibiting these upstream signaling cascades is a validated strategy for anti-inflammatory drug development.
The 7-azaindole scaffold is a bioisostere of indole and has been successfully incorporated into a plethora of pharmacologically active agents, particularly as kinase inhibitors.[1][13] Derivatives have shown promise in treating conditions where inflammation is a key pathological component, such as cancer, asthma, and rheumatoid arthritis.[1][2] The addition of halogen atoms to heterocyclic scaffolds is a well-established medicinal chemistry tactic to modulate physicochemical properties and enhance biological potency.[4][5][6] It is hypothesized that the dichloro-substitutions on the 7-azaindole core of 4,6-dichloro-7-azaindoline could enhance its interaction with target proteins within inflammatory signaling pathways. While this compound is noted as a potential intermediate for anti-inflammatory drugs[14], a full investigation is warranted.
This guide proposes a rigorous, three-phase workflow to systematically characterize its anti-inflammatory potential.
Proposed Investigational Workflow
A tiered approach ensures that resources are allocated efficiently, with clear go/no-go decision points at the end of each phase. The strategy progresses from broad phenotypic screening to specific mechanism of action studies and finally to a whole-organism validation model.
Caption: Proposed phased workflow for evaluating 4,6-dichloro-7-azaindoline.
Phase 1: In Vitro Screening & Viability Assessment
The primary objective of this phase is to determine if 4,6-dichloro-7-azaindoline possesses anti-inflammatory activity in a relevant cellular model and to establish a safe therapeutic window. Murine macrophage-like RAW 264.7 cells are an industry-standard model for this purpose, as they produce robust inflammatory responses upon stimulation with bacterial LPS.[11][15][16]
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory effects, it is crucial to exclude the possibility that the compound is simply cytotoxic. A reduction in inflammatory mediators could be a false positive if it results from cell death rather than specific pathway inhibition. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for adherence.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of 4,6-dichloro-7-azaindoline (e.g., 0.1 µM to 100 µM) for 24 hours.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18][20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Concentrations that maintain >90% cell viability will be used for subsequent anti-inflammatory assays.
Protocol: Anti-inflammatory Activity Screening
Rationale: This experiment directly measures the compound's ability to inhibit the production of key inflammatory mediators. Nitric oxide (NO) is a signaling molecule produced by inducible nitric oxide synthase (iNOS), while TNF-α and IL-6 are canonical pro-inflammatory cytokines.[11][21] Measuring the inhibition of these markers provides a robust indication of anti-inflammatory potential.
Step-by-Step Methodology:
-
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of 4,6-dichloro-7-azaindoline for 1-2 hours.[15]
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control.[15][22] Incubate for 22-24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Cytokine Quantification (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[16]
-
Phase 1 Data Interpretation
The data should be summarized to identify the IC₅₀ (half-maximal inhibitory concentration) for each inflammatory mediator.
| Compound | Cytotoxicity (CC₅₀) | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |
| 4,6-dichloro-7-azaindoline | >100 µM | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Positive Control (e.g., Dex) | >100 µM | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Go/No-Go Criteria: The project should proceed to Phase 2 if the compound demonstrates potent, dose-dependent inhibition of at least two inflammatory mediators (e.g., IC₅₀ < 10 µM) with a selectivity index (CC₅₀/IC₅₀) of >10.
Phase 2: Mechanism of Action (MoA) Elucidation
Assuming positive results from Phase 1, this phase aims to uncover the molecular mechanism by which 4,6-dichloro-7-azaindoline exerts its effects. The investigation will focus on the canonical NF-κB and MAPK signaling pathways, which are primary regulators of the inflammatory response to LPS.[8][10][24][25]
LPS-Induced Inflammatory Signaling Pathways
LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade that activates the IKK complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and drive the transcription of inflammatory genes.[12][26][27] Simultaneously, the same upstream signaling activates MAPK pathways (p38, JNK, ERK), which also contribute to the inflammatory gene expression program.[9][10][25]
Caption: Key nodes in the LPS-induced NF-κB and MAPK signaling pathways.
Protocol: Western Blot Analysis
Rationale: Western blotting allows for the direct measurement of protein phosphorylation, which is the key activation step for most kinases and signaling proteins. By measuring the levels of phosphorylated IκBα, p65 (a subunit of NF-κB), p38, and JNK, we can determine if 4,6-dichloro-7-azaindoline is acting on these specific pathways.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates.[28] Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak phosphorylation events.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band density and normalize the phosphorylated protein levels to their total protein counterparts.
Expected Outcome: A successful anti-inflammatory compound acting via these pathways would show a dose-dependent decrease in the ratio of phosphorylated to total protein for IκBα, p65, p38, or JNK compared to the LPS-only control.
Phase 3: In Vivo Proof-of-Concept
The final preclinical phase involves testing the compound in a living organism to assess its efficacy, bioavailability, and safety in a more complex biological system.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds.[29][30][31] Carrageenan injection triggers a localized inflammatory response characterized by edema (swelling), providing a simple and quantifiable endpoint.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Baseline Measurement: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and 4,6-dichloro-7-azaindoline (at 2-3 different doses). Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[29]
-
Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., oral gavage, p.o.) one hour before inducing inflammation.[29]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[29][30][32]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[29]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Phase 3 Data Interpretation
The results will demonstrate the compound's ability to suppress acute inflammation in vivo.
| Treatment Group | Paw Edema at 3h (mL, Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | Hypothetical Value | - |
| Indomethacin (10 mg/kg) | Hypothetical Value | Hypothetical Value |
| Cmpd (Low Dose) | Hypothetical Value | Hypothetical Value |
| Cmpd (High Dose) | Hypothetical Value | Hypothetical Value |
Criteria for Success: The compound is considered to have significant in vivo activity if it produces a statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group.
Conclusion and Future Directions
This technical guide provides a rigorous, scientifically-grounded framework for the comprehensive evaluation of 4,6-dichloro-7-azaindoline as a novel anti-inflammatory agent. By progressing through the described phases of in vitro screening, mechanistic analysis, and in vivo validation, researchers can build a robust data package to support its potential for further development. Positive outcomes from this investigational cascade would justify advancing the compound to lead optimization, more extensive toxicological profiling, and evaluation in chronic inflammation models, paving the way for a potential new therapeutic to address the significant unmet medical need in inflammatory diseases.
References
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
Li, M., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, Volume 12, 3297–3311. Retrieved from [Link]
-
Jiang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(14), 9884–9889. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2(1). Retrieved from [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, S2(1), 21. Retrieved from [Link]
-
Weldon, A. J., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e213–e218. Retrieved from [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 1-13. Retrieved from [Link]
-
Rittner, H. L., & Brack, A. (2012). Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat. CSH Protocols, 2012(12). Retrieved from [Link]
-
Niu, C., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of Applied Microbiology. Retrieved from [Link]
-
LookChem. (n.d.). Cas No. 5912-18-5 4,6-Dichloro-7-azaindole. Retrieved from [Link]
-
Xu, C., et al. (2021). Biological activity and material applications of 7-azaindole derivatives. RSC Advances, 11(52), 32962–32975. Retrieved from [Link]
-
Niu, C., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 25(11), 5898. Retrieved from [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. Retrieved from [Link]
-
Li, M., et al. (2023). Synthesis of 7-azaindoles and their pro-angiogenic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry Letters, 95, 129482. Retrieved from [Link]
- Allen, J. R., et al. (2010). Azaindole compounds for treatment of central nervous system disorders. Google Patents.
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 164–170. Retrieved from [Link]
-
Kim, J. H., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14. Retrieved from [Link]
-
Zielińska, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(8), 1165. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(9), 4909–4930. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Li, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7853–7871. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Cyagen. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]
-
Bhati, S. K., & Kumar, A. (2008). Synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles as promising anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(11), 2323–2330. Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Niu, C., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]
-
Grinberg-Bleyer, Y., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8. Retrieved from [Link]
-
Butkhup, L., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants, 11(4), 762. Retrieved from [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. Retrieved from [Link]
-
Singh, A., & Sharma, P. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
ResearchGate. (2017). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066–1071. Retrieved from [Link]
-
Joseph, J. (2015). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]
-
El-Kashef, D., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Molecules, 27(3), 1058. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Uddin, M. S., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 23(6), 725–730. Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-azaindoles and their pro-angiogenic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 25. cusabio.com [cusabio.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. NF-κB - Wikipedia [en.wikipedia.org]
- 28. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. inotiv.com [inotiv.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: Palladium-Catalyzed Synthesis of 7-Azaindoles
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the synthesis of 7-azaindoles, a crucial heterocyclic scaffold in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. 7-Azaindoles, also known as imidazo[1,2-a]pyridines, are prevalent in numerous FDA-approved drugs and clinical candidates due to their versatile biological activities. This guide focuses on robust and scalable palladium-catalyzed methods, offering researchers a reliable protocol. We will delve into the mechanistic underpinnings of the key reaction, provide step-by-step experimental procedures, and discuss critical parameters for optimization.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have made it a focal point for medicinal chemists. Notable examples of drugs containing this moiety include Zolpidem, a widely prescribed hypnotic agent, and Alpidem, an anxiolytic. The development of efficient and modular synthetic routes to access diverse 7-azaindole derivatives is therefore of paramount importance for advancing drug development programs.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for the construction of C-N and C-C bonds, offering a direct and versatile approach to the synthesis of 7-azaindoles. These methods often proceed with high efficiency and functional group tolerance, making them highly amenable to the generation of compound libraries for screening purposes.
The Strategic Approach: Palladium-Catalyzed C-N Cross-Coupling
The protocol detailed below describes a palladium-catalyzed intramolecular C-N cross-coupling reaction to construct the 7-azaindole ring system. This strategy, often referred to as aza-Buchwald-Hartwig amination, involves the formation of a key C-N bond between a pyridine nitrogen and an adjacent aromatic ring. This approach is highly effective for the synthesis of a variety of substituted 7-azaindoles.
Mechanistic Overview: The Catalytic Cycle
The catalytic cycle for the palladium-catalyzed intramolecular C-N cross-coupling reaction is illustrated below. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
Figure 1: A simplified catalytic cycle for the palladium-catalyzed intramolecular C-N cross-coupling.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The key C-N bond is then formed via reductive elimination, which regenerates the active palladium(0) catalyst and releases the 7-azaindole product. The choice of ligand (L) is critical for promoting both the oxidative addition and reductive elimination steps.
Experimental Protocol: Synthesis of a Model 7-Azaindole Derivative
This protocol details the synthesis of 2-phenyl-7-azaindole from 2-amino-3-(2-bromophenyl)pyridine.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| 2-Amino-3-(2-bromophenyl)pyridine | >98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Strem Chemicals |
| Xantphos | >98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | >98% | Acros Organics |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific |
| Brine | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: A generalized workflow for the palladium-catalyzed synthesis of 7-azaindoles.
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-3-(2-bromophenyl)pyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 110 °C (oil bath temperature) and maintain at this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-7-azaindole.
Critical Parameters and Optimization
-
Catalyst System: The choice of palladium precursor and ligand is crucial. While Pd(OAc)2 and Xantphos are a robust combination, other systems such as Pd2(dba)3 with ligands like BINAP or DavePhos may also be effective and could be screened for optimal performance with different substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these reactions. Other bases like potassium carbonate or cesium carbonate can also be used, but may require higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a common choice due to its high boiling point, but other solvents like dioxane or xylene can also be employed.
-
Temperature: The reaction temperature is a critical parameter that often requires optimization. While 110 °C is a good starting point, some substrates may require higher or lower temperatures for optimal conversion and yield.
Substrate Scope and Limitations
The described protocol is generally applicable to a range of substituted 2-aminopyridines bearing an ortho-haloaryl group. Both electron-donating and electron-withdrawing substituents are often tolerated on the aryl halide component. However, sterically hindered substrates may react more slowly or require more forcing conditions. Additionally, substrates with functional groups that can coordinate to the palladium catalyst (e.g., certain nitrogen or sulfur-containing heterocycles) may inhibit the reaction. In such cases, careful selection of the ligand and reaction conditions is necessary.
Conclusion
Palladium-catalyzed C-N cross-coupling reactions provide a powerful and versatile platform for the synthesis of 7-azaindoles. The protocol detailed herein offers a reliable and scalable method for accessing this important heterocyclic scaffold. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively apply and adapt this methodology to accelerate their drug discovery efforts.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
The Strategic Utility of 4,6-dichloro-7-azaindoline in Modern Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex drug candidates. Among these, 4,6-dichloro-7-azaindoline, and its oxidized counterpart 4,6-dichloro-7-azaindole, have emerged as pivotal building blocks, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of 4,6-dichloro-7-azaindoline, offering detailed protocols and the underlying chemical principles that govern its utility.
Introduction: The Azaindole Scaffold in Medicinal Chemistry
Azaindoles, bioisosteres of indoles and purines, represent a privileged scaffold in drug discovery. The incorporation of a nitrogen atom into the indole ring system can significantly modulate the physicochemical properties of a molecule, including its hydrogen bonding capacity, dipole moment, and metabolic stability.[1][2] This often translates to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[1] The 7-azaindole core, in particular, is a recurring motif in a multitude of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine core of ATP.[3]
The strategic placement of halogen atoms on the azaindole scaffold, as seen in 4,6-dichloro-7-azaindoline, provides synthetic chemists with versatile handles for further molecular elaboration through a variety of cross-coupling and nucleophilic substitution reactions.[4][5]
Core Attributes of 4,6-dichloro-7-azaindole
The chemical reactivity of 4,6-dichloro-7-azaindole (or its more commonly used aromatic form, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine) is dominated by the electronic properties of the pyrrolopyridine ring system and the influence of the two chlorine substituents.
| Property | Description |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.02 g/mol |
| Key Reactive Sites | The C4-chloro group is particularly susceptible to nucleophilic aromatic substitution (SNAr). The N-H of the pyrrole ring can be deprotonated for N-alkylation or N-arylation. The C6-chloro group is less reactive towards SNAr but can be functionalized, often through metal-catalyzed cross-coupling reactions. |
| Solubility | Generally soluble in polar aprotic solvents such as DMF, DMSO, and NMP, as well as chlorinated solvents like dichloromethane and chloroform. |
Table 1: Physicochemical and Reactivity Profile of 4,6-dichloro-7-azaindole.[6]
The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom at the 6-position activates the chloro group at the 4-position towards nucleophilic attack. This selective reactivity is a cornerstone of its synthetic utility, allowing for the sequential and controlled introduction of different substituents.[7][8]
Application in the Synthesis of 4-Substituted-7-Azaindole Derivatives
A primary application of 4,6-dichloro-7-azaindole is as a precursor for a diverse array of 4-substituted-7-azaindole derivatives. The selective displacement of the C4-chloride allows for the introduction of oxygen, nitrogen, and carbon-based nucleophiles, leading to a wide range of molecular scaffolds with potential therapeutic applications, including anti-inflammatory and neuroprotective agents.[4]
Logical Workflow for Synthesis of 4-Aryloxy-6-chloro-7-azaindoles
Caption: Synthetic workflow for 4-aryloxy-6-chloro-7-azaindoles.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of 4,6-dichloro-7-azaindole and its subsequent functionalization. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Protocol 1: Synthesis of 4,6-dichloro-7-azaindole
The synthesis of 4,6-dichloro-7-azaindole can be achieved from 7-azaindole through a multi-step process involving N-oxidation followed by chlorination.
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (30% solution)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
N-Oxidation of 7-Azaindole:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in THF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting crude 7-azaindole-N-oxide can be carried forward to the next step, or purified by recrystallization if necessary.[2][9]
-
-
Chlorination to 4,6-dichloro-7-azaindole:
-
To a solution of 7-azaindole-N-oxide (1.0 eq) in acetonitrile, add phosphorus oxychloride (5.0-10.0 eq).
-
Add a catalytic amount of DIPEA (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred ice-water mixture.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4,6-dichloro-7-azaindole.[9]
-
Protocol 2: Synthesis of 4-Aryloxy-6-chloro-7-azaindole via Nucleophilic Aromatic Substitution
This protocol details the reaction of 4,6-dichloro-7-azaindole with a substituted phenol to yield a 4-aryloxy derivative.
Materials:
-
4,6-dichloro-7-azaindole
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Phenolate:
-
To a Schlenk flask under an inert atmosphere, add the substituted phenol (1.1 eq) and anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Aromatic Substitution:
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryloxy-6-chloro-7-azaindole.
-
Causality Behind Experimental Choices
-
Choice of Base in Phenolate Formation: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the reactive phenolate. Anhydrous conditions are crucial as NaH reacts violently with water. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile. Its high boiling point is also advantageous for reactions requiring elevated temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is critical when working with reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.
-
Work-up Procedure: Quenching with ammonium chloride neutralizes any remaining base. The subsequent aqueous work-up removes the DMF and inorganic salts.
Conclusion and Future Perspectives
4,6-dichloro-7-azaindoline and its aromatic counterpart are highly valuable and versatile intermediates in the synthesis of complex, biologically active molecules. The ability to selectively functionalize the 4-position via nucleophilic aromatic substitution, while retaining a handle for further modification at the 6-position, provides a powerful strategy for the rapid generation of diverse chemical libraries. The protocols outlined herein serve as a practical guide for the utilization of this important synthetic building block. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed intermediates will undoubtedly play an increasingly critical role in the future of drug discovery.
References
-
Organic Chemistry Portal. Synthesis of azaindoles. Available from: [Link]
-
ResearchGate. Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. Available from: [Link]
- Google Patents. CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Available from: [Link]
-
ResearchGate. Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. | Request PDF. Available from: [Link]
- Khan, K. M., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Progress in Chemistry. Synthesis of Azaindoles. Available from: [Link]
- Gummadi, V. R., et al. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(30), 18561-18570.
-
ResearchGate. (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Available from: [Link]
-
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
PMC. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Available from: [Link]
-
PMC. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
Sources
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 4,6-Dichloro-7-Azaindoline in Modern Kinase Inhibitor Design
Abstract
The 7-azaindole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] Its bioisosteric relationship with purine allows it to form critical bidentate hydrogen bonds with the kinase hinge region, effectively anchoring inhibitor molecules.[1][3] This guide focuses on a particularly valuable derivative: 4,6-dichloro-7-azaindoline. The strategic placement of two chlorine atoms transforms the core scaffold into a versatile platform for rapid library synthesis and structure-activity relationship (SAR) exploration. We provide an in-depth analysis of its application, synthetic methodologies for its derivatization, and detailed protocols for evaluating the resulting compounds as kinase inhibitors.
The 7-Azaindole Scaffold: A Foundation for Kinase Selectivity
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule inhibitors that compete with ATP for the kinase active site has been a highly successful therapeutic strategy.[4] The 7-azaindole framework has emerged as a premier scaffold in this endeavor.[1][5] Its success is rooted in its structural mimicry of adenine, enabling the N7 atom and the N1-H of the pyrrole ring to form two canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[1][3] This interaction is exemplified by the FDA-approved BRAF inhibitor, Vemurafenib, which is built upon a 7-azaindole core.[4]
The introduction of chlorine atoms at the C4 and C6 positions of the 7-azaindole ring system provides medicinal chemists with powerful tools for inhibitor optimization. These halogen atoms serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of substituents to probe the kinase active site for additional affinity and selectivity.[6]
Key Advantages of the 4,6-Dichloro-7-Azaindoline Moiety:
-
Orthogonal Reactivity: The differential reactivity of the C4 and C6 positions can potentially allow for selective, stepwise functionalization.
-
Vectorial Exploration: Provides two distinct vectors for exploring the chemical space within the ATP-binding pocket.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms can modulate the pKa and electronic properties of the azaindole core, influencing binding affinity and pharmacokinetic properties.[4]
-
Halogen Bonding: In some cases, the chlorine atoms themselves can engage in favorable halogen-bonding interactions with the protein backbone, further enhancing potency.
Synthetic Derivatization: From Scaffold to Inhibitor
The primary utility of 4,6-dichloro-7-azaindoline lies in its capacity to undergo cross-coupling reactions to build molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are staples in this process, enabling the formation of C-C and C-N bonds, respectively.[6][7]
Logical Flow for Synthetic Derivatization
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Potent Anti-Inflammatory Agents from 4,6-Dichloro-7-Azaindoline: A Detailed Guide to JAK Inhibitor Development
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The 7-azaindole core is a highly valued scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and interact with the hinge region of various kinases.[1] This unique characteristic has positioned 7-azaindole derivatives as promising candidates for the development of targeted therapies, particularly in the realm of inflammatory diseases.[2] Kinases, such as the Janus kinases (JAKs), play a pivotal role in cytokine signaling pathways that drive inflammatory responses. Consequently, the development of potent and selective JAK inhibitors has emerged as a key strategy for treating autoimmune disorders like rheumatoid arthritis.[3]
This application note provides a comprehensive guide to the synthesis and evaluation of a potent Janus Kinase (JAK) inhibitor, Decernotinib, utilizing 4,6-dichloro-7-azaindoline as a strategic starting material. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the chemical synthesis and biological evaluation, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical and biological principles.
Synthetic Strategy: From a Dichlorinated Precursor to a Selective Kinase Inhibitor
The synthetic route to Decernotinib from 4,6-dichloro-7-azaindoline is a multi-step process that leverages modern organic chemistry transformations. The key steps involve the selective functionalization of the 7-azaindole core, culminating in a crucial Suzuki-Miyaura cross-coupling reaction to assemble the final molecule.[4]
Our synthetic journey begins with the selective removal of the C6-chloro group from 4,6-dichloro-7-azaindole, followed by the conversion of the C4-chloro group into a boronate ester. This intermediate is a versatile building block for the subsequent palladium-catalyzed cross-coupling with a functionalized chloropyrimidine derivative to construct the core structure of Decernotinib.
Caption: Synthetic workflow for Decernotinib.
Materials and Reagents
| Chemical/Reagent | Supplier | Grade |
| 4,6-Dichloro-7-azaindoline | Varies | ≥98% |
| Palladium on Carbon (10%) | Sigma-Aldrich | - |
| Ammonium Formate | Sigma-Aldrich | ACS reagent |
| Methanol | Fisher Scientific | HPLC grade |
| Dichloromethane | Fisher Scientific | HPLC grade |
| Bis(pinacolato)diboron | Oakwood Chemical | 99% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Strem Chemicals | 98% |
| Potassium Acetate | Acros Organics | 99+% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% |
| 2,6-Dichloropyrimidine-4-carboxylic acid | Combi-Blocks | 97% |
| 2,2,2-Trifluoroethylamine | Oakwood Chemical | 99% |
| HATU | Chem-Impex International | 98% |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | 99.5% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% |
Experimental Protocols
PART 1: Synthesis of Decernotinib
Protocol 1: Synthesis of 4-Chloro-7-azaindole (Intermediate 1)
-
Rationale: The selective removal of the C6-chloro group is achieved through catalytic transfer hydrogenation. This method is preferred for its mild reaction conditions and high selectivity.
-
To a solution of 4,6-dichloro-7-azaindoline (1.0 g, 5.35 mmol) in methanol (20 mL), add 10% palladium on carbon (0.1 g) and ammonium formate (1.69 g, 26.7 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 4-chloro-7-azaindole as a white solid.
Protocol 2: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)
-
Rationale: The Miyaura borylation reaction is a robust and efficient method for converting aryl halides to the corresponding boronate esters, which are key intermediates for Suzuki couplings.
-
In a flame-dried Schlenk flask, combine 4-chloro-7-azaindole (0.5 g, 3.28 mmol), bis(pinacolato)diboron (1.0 g, 3.93 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.12 g, 0.16 mmol), and potassium acetate (0.96 g, 9.84 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (15 mL) via syringe.
-
Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through Celite, washing the pad with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (Ethyl acetate/Hexane gradient) to yield the desired boronate ester.
Protocol 3: Suzuki-Miyaura Coupling to form 2-((1H-Pyrrolo[2,3-b]pyridin-4-yl)amino)-6-chloropyrimidine-4-carboxylic acid (Intermediate 3)
-
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for coupling the 7-azaindole core with the pyrimidine ring, a common feature in many kinase inhibitors.[4]
-
To a mixture of Intermediate 2 (0.5 g, 2.05 mmol), 2,6-dichloropyrimidine-4-carboxylic acid (0.44 g, 2.25 mmol), and potassium carbonate (0.85 g, 6.15 mmol) in a 2:1 mixture of 1,4-dioxane and water (15 mL), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.075 g, 0.10 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction at 90 °C for 6 hours.
-
After cooling, acidify the reaction mixture with 1N HCl to pH ~4.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Protocol 4: Amide Coupling to Synthesize Decernotinib
-
Rationale: The final step involves the formation of an amide bond, a common and well-established transformation in the synthesis of pharmaceuticals. HATU is a highly effective coupling reagent for this purpose.
-
To a solution of Intermediate 3 (0.5 g, 1.55 mmol) in anhydrous DMF (10 mL), add HATU (0.71 g, 1.86 mmol) and DIPEA (0.81 mL, 4.65 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethylamine (0.18 mL, 2.32 mmol) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain Decernotinib as a white to off-white solid.
PART 2: Characterization of Synthesized Compounds
The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.
| Compound | Expected Yield (%) | Purity (HPLC) |
| Intermediate 1 | 75-85 | >95% |
| Intermediate 2 | 60-70 | >95% |
| Decernotinib | 50-60 | >99% |
PART 3: Biological Evaluation of Decernotinib
Protocol 5: In Vitro JAK Kinase Inhibition Assay
-
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of its potency (IC₅₀).[5]
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure: a. Prepare a serial dilution of Decernotinib in DMSO. b. In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Inhibition of the JAK-STAT signaling pathway.
Protocol 6: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Rationale: The CIA model is a well-established and widely used animal model for rheumatoid arthritis, as it shares many pathological features with the human disease.[6][7]
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis: a. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). b. Administer the emulsion intradermally at the base of the tail on day 0. c. On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: a. Once arthritis is established (clinical score > 4), randomize the mice into vehicle control and treatment groups. b. Administer Decernotinib (e.g., 10, 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).
-
Assessment: a. Monitor the clinical signs of arthritis (paw swelling, erythema, and joint rigidity) and score them on a scale of 0-4 for each paw (total score 0-16). b. Measure paw thickness using a digital caliper. c. At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion. d. Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and preclinical evaluation of a potent 7-azaindole-based JAK inhibitor for the treatment of inflammatory diseases. By starting from the readily available 4,6-dichloro-7-azaindoline, this synthetic strategy offers a practical and efficient route to a promising class of anti-inflammatory agents. The described in vitro and in vivo assays are essential for characterizing the pharmacological profile of the synthesized compounds and for advancing the most promising candidates towards further development. The modular nature of the Suzuki-Miyaura coupling allows for the generation of a library of analogues, facilitating structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Flanagan, M. E., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2014 , 19(8), 11336-11364. Available from: [Link]
-
Carvalho, L. C. R., et al. Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry2018 , 2018(48), 6826-6836. Available from: [Link]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
-
Roberts, K. G., et al. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Clinical Cancer Research2012 , 18(10), 2845-2856. Available from: [Link]
-
El-Gamal, M. I., et al. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules2015 , 20(8), 14147-14157. Available from: [Link]
-
ResearchGate. The asymmetric synthesis of tofacitinib. Available from: [Link]
-
Norman, M. H., et al. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry2008 , 51(20), 6439-6450. Available from: [Link]
-
ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor... Available from: [Link]
-
Pawar, S. A., et al. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports2022 , 49(10), 9643-9657. Available from: [Link]
-
Lee, W., et al. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters2016 , 26(15), 3583-3587. Available from: [Link]
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
-
Maleitzke, T., et al. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols2022 , 3(4), 101705. Available from: [Link]
-
Reddy, P. P., et al. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development2015 , 19(3), 455-461. Available from: [Link]
-
Norman, M. H., et al. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry2008 , 51(20), 6439-6450. Available from: [Link]
-
Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Available from: [Link]
-
ResearchGate. Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
Application Notes & Protocols: Strategic Derivatization of the 4,6-Dichloro-7-Azaindole Core for Drug Discovery
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere for both indole and purine systems.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for the development of novel therapeutics, particularly kinase inhibitors.[1][2] The 4,6-dichloro-7-azaindole core represents a highly versatile and strategic starting material, offering two distinct and reactive chlorine substituents for sequential or selective functionalization. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on robust and scalable synthetic methodologies. We will dissect the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-tested protocols and practical insights for researchers in drug discovery and development. This document aims to empower scientists to efficiently navigate the chemical space around the 4,6-dichloro-7-azaindole core to generate novel molecular entities with therapeutic potential as anti-inflammatory or neuroprotective agents.[3]
The Strategic Value of the 4,6-Dichloro-7-Azaindole Scaffold
The inherent value of the 4,6-dichloro-7-azaindole structure lies in the differential reactivity of its two chlorine atoms located on the electron-deficient pyridine ring. This feature allows for a programmed and regioselective approach to molecular elaboration. The pyridine nitrogen atom exerts an electron-withdrawing effect, activating both the C4 and C6 positions towards nucleophilic attack and oxidative addition in palladium catalytic cycles. This activation is fundamental to the success of the derivatization strategies discussed herein.
Our discussion will focus on three principal pillars of derivatization:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the construction of C-N bonds, a critical transformation for installing a wide array of amine-containing pharmacophores.
-
Nucleophilic Aromatic Substitution (SNAr): A classical yet powerful method for displacing the chloro substituents with various nucleophiles, often driven by thermal activation.
Caption: Core derivatization strategies for the 4,6-dichloro-7-azaindole scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Advances in metal-catalyzed chemistry have revolutionized the functionalization of heteroaromatic systems.[4] For the 4,6-dichloro-7-azaindole core, palladium catalysis offers mild, efficient, and highly selective routes to C-C and C-N bond formation. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as catalyst deactivation or homocoupling, especially when dealing with the unprotected N-H of the azaindole.[5][6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters. The differential reactivity between C-I and C-Cl bonds can be exploited for sequential, site-selective arylations if a di-halogenated precursor like 6-chloro-3-iodo-7-azaindole is used.[7][8] For the 4,6-dichloro core, mono-arylation can often be achieved with careful control of stoichiometry and reaction time, though selectivity can be challenging.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is essential. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition step (the rate-limiting step for aryl chlorides) and promote reductive elimination.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the boronate species necessary for transmetalation. The choice of base can influence reaction kinetics and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Mono-Arylation of 4,6-Dichloro-7-Azaindole
| Parameter | Value / Reagent | Justification |
| Reactants | 4,6-Dichloro-7-azaindole (1.0 equiv) | Starting scaffold |
| Arylboronic Acid (1.1 equiv) | Coupling partner | |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Palladium(0) precursor |
| Ligand | SPhos (5.0 mol%) | Bulky phosphine ligand for efficient catalysis |
| Base | K₂CO₃ (3.0 equiv) | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Standard solvent system for solubility |
| Temperature | 100 °C | Thermal energy to overcome activation barrier |
| Time | 12-24 h | Typical reaction duration |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 4,6-dichloro-7-azaindole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ and SPhos to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9] This method is particularly valuable as it often proceeds under milder conditions than classical methods like SNAr and tolerates a wide range of functional groups.[9][10] For N-H containing heterocycles like 7-azaindole, catalyst systems employing biarylphosphine ligands are highly effective at promoting the desired C-N coupling while avoiding competitive N-arylation at the indole nitrogen.[5][6]
Protocol 2.2: Amination of 4,6-Dichloro-7-Azaindole
| Parameter | Value / Reagent | Justification |
| Reactants | 4,6-Dichloro-7-azaindole (1.0 equiv) | Starting scaffold |
| Amine (1.2 equiv) | Nucleophilic coupling partner | |
| Catalyst | RuPhos Pd G3 (2.0 mol%) | Efficient pre-catalyst for C-N coupling |
| Ligand | RuPhos (part of pre-catalyst) | Biarylphosphine ligand ideal for unprotected N-H |
| Base | LiHMDS (1.0 M in THF, 2.2 equiv) | Strong, non-nucleophilic base |
| Solvent | THF or Toluene | Anhydrous aprotic solvent |
| Temperature | 80-110 °C | Reaction temperature depends on amine reactivity |
| Time | 4-16 h | Monitored by LC-MS |
Step-by-Step Methodology:
-
In an inert atmosphere glovebox, add 4,6-dichloro-7-azaindole and the RuPhos Pd G3 pre-catalyst to a dry reaction vial.
-
Add the anhydrous solvent (THF or Toluene) followed by the amine.
-
Add the LiHMDS solution dropwise to the stirring mixture.
-
Seal the vial and heat to the specified temperature (80-110 °C) for 4-16 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over MgSO₄.
-
Filter and concentrate the solution. Purify the residue via silica gel chromatography to obtain the aminated 7-azaindole derivative.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-poor aromatic halides.[11] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][13] In the 7-azaindole system, the electron-withdrawing nature of the pyridine nitrogen makes the C4 and C6 positions susceptible to nucleophilic attack, allowing for the displacement of chloride by nucleophiles such as alkoxides, thiolates, and amines.[14] These reactions often require elevated temperatures to proceed at a reasonable rate.[10]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling: A Guide to the Functionalization of 7-Azaindoles
Introduction: The Strategic Importance of 7-Azaindoles and the Power of Cross-Coupling
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural motif is a cornerstone in a multitude of biologically active compounds, most notably as a core component in various kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[1] The ability to precisely modify this core through carbon-carbon bond formation is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Among the arsenal of modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for this purpose.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks have cemented its status as a go-to method for constructing biaryl and heteroaryl-aryl linkages.[3][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the functionalization of 7-azaindoles, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: Navigating the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][5] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-X) of the halo-7-azaindole. This step forms a square-planar Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2]
-
Transmetalation: This is often the rate-determining step. The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[2][4]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)(X)L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM_Complex [label="Transmetalation\nComplex\n(Ar-Pd(II)(Ar')L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Functionalized\n7-Azaindole\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for edge routing invis1 [shape=point, width=0.01, height=0.01]; invis2 [shape=point, width=0.01, height=0.01];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n+ Halo-7-Azaindole (Ar-X)", color="#202124"]; OA_Complex -> TM_Complex [label=" Transmetalation\n+ Ar'-B(OH)₂\n+ Base", color="#202124"]; TM_Complex -> invis1 [label=" Reductive\n Elimination", color="#202124", minlen=2]; invis1 -> Pd0 [color="#202124"]; invis1 -> Product [dir=none, style=dashed, color="#5F6368"]; }
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
A significant challenge in the coupling of N-heterocycles like 7-azaindole is the potential for the nitrogen atoms to coordinate to the palladium center, which can inhibit or poison the catalyst.[6] Furthermore, the acidic N-H proton of the pyrrole ring can complicate the reaction.[3][7] The development of modern catalysts, particularly bulky, electron-rich phosphine ligands, has been instrumental in overcoming these challenges by promoting the desired catalytic cycle and minimizing catalyst deactivation.[1][3]
Experimental Protocols and Key Parameters
The success of a Suzuki-Miyaura coupling on a 7-azaindole scaffold is highly dependent on the careful selection and optimization of several key parameters.
Core Components & Considerations:
-
Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems often provide superior results for challenging heteroaryl couplings.[1] Pre-catalysts, such as those developed by Buchwald, are particularly effective. These are air-stable complexes that readily form the active Pd(0) species in situ.
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) are commercially available or readily synthesized. Boronic acids are generally used in a slight excess (1.2–2.0 equivalents) to drive the reaction to completion.[3][8]
-
Base: An appropriate base is required to facilitate the crucial transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent and water is typically used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add:\n- Halo-7-Azaindole\n- Boronic Acid\n- Base\n- Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas Mixture\n(e.g., N₂ Purge)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add Catalyst/Ligand", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat to Desired\nTemperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; }
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling of a Halo-7-Azaindole
This protocol provides a robust starting point and may require optimization for specific substrates.
Materials:
-
Halo-7-azaindole (e.g., 3-iodo-7-azaindole or 6-chloro-7-azaindole) (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.05 mmol, 5 mol%)
-
SPhos (0.12 mmol, 12 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the halo-7-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the vessel via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction mixture under a positive flow of inert gas. Note: For convenience, a pre-mixed solution of the catalyst and ligand can be prepared.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halo-7-azaindole is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized 7-azaindole.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of substituted 7-azaindoles, which can serve as a valuable starting point for optimization.
| 7-Azaindole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 | 85 | [8][10] |
| 6-Chloro-3-iodo-N-PMB-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 88 | [8][10] |
| 4-Chloro-7-azaindole | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (3.75) | K₃PO₄ (2) | MeCN/H₂O (3:2) | Reflux | - | - | [6] |
| Chloro-azaindoles | Various arylboronic acids | P1 Precatalyst (1.0-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99 | [3] |
| 2-Halo-7-azaindole | Arylboronic acids | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | - | - | - | [1] |
Note: PMB = p-methoxybenzyl. "P1 Precatalyst" refers to a specific Buchwald precatalyst.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.- Increase the reaction temperature incrementally. |
| Incomplete Conversion | - Insufficient catalyst loading- Short reaction time | - Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).- Extend the reaction time and monitor by LC-MS. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) source without proper reduction | - Ensure a strictly inert atmosphere throughout the setup and reaction.- Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst. |
| Protodeborylation | - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids | - Use the boronic acid pinacol ester instead.- Minimize the amount of water or use an anhydrous base/solvent system if compatible. |
| Dehalogenation of Starting Material | - Side reaction after oxidative addition | - Change the ligand or catalyst system.- Adjust the base and solvent. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable reaction for the synthesis and functionalization of the medicinally important 7-azaindole scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of novel 7-azaindole derivatives. The protocols and data presented herein provide a solid foundation for achieving success in these endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12879. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
de Fatima, A., & de Oliveira, V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed. [Link]
-
Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Indolylboronic Acids: Preparation and Applications. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Mettler Toledo. [Link]
-
National Institutes of Health. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 10. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Introduction
This technical guide is designed for researchers, medicinal chemists, and process development scientists working with 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis.[1] The purity of this compound, a 7-azaindoline derivative, is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a structured, in-depth guide to overcoming common purification challenges, presented in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common route to 2,3-dihydro-pyrrolo[2,3-b]pyridines (7-azaindolines) is the catalytic hydrogenation of the corresponding aromatic 7-azaindole (4,6-dichloro-1H-pyrrolo[2,3-b]pyridine).[2]
Potential impurities include:
-
Unreacted Starting Material: The aromatic 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is a primary impurity. Its chromatographic behavior will be different (less polar) than the desired dihydro- product.
-
Dehalogenated Byproducts: Catalytic hydrogenation can sometimes lead to hydrodechlorination, resulting in mono-chloro or non-chlorinated dihydro-pyrrolopyridine species.[3]
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium, Platinum, Rhodium) may be present.[4]
-
Solvent and Reagents: Residual solvents from the reaction or workup, and any excess reagents.
-
Ring-Opened or Side-Reaction Products: Depending on the reaction conditions (e.g., harsh pH, high temperature), degradation is possible. For instance, some syntheses of related azaindoles report the formation of amino alcohols from side reactions of intermediates.[5]
Q2: Which primary purification technique should I start with?
A2: For most lab-scale purifications (<50 g), flash column chromatography is the most versatile and effective initial technique. It allows for the separation of compounds with different polarities, making it ideal for removing unreacted starting material and most side products. For larger, industrial-scale purification, developing a robust recrystallization protocol is often more economical and scalable.
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the mass of the desired product.
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. Developing an HPLC method with a suitable reference standard is crucial for determining purity with high accuracy (e.g., >99.5%).
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during purification. The overall workflow can be visualized as follows:
Caption: General workflow for the purification of this compound.
Flash Column Chromatography Issues
The 2,3-dihydro ("indoline") structure is more polar and has a basic secondary amine compared to its aromatic pyrrole counterpart. This is a critical consideration for chromatography.
Problem: Poor or no separation of my compound from an impurity.
-
Possible Cause 1: Inappropriate Solvent System. The polarity difference between your compound and the impurity may not be sufficient in the chosen eluent.
-
Solution: Systematic Solvent Screening. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for chlorinated N-heterocycles is a hexane/ethyl acetate or dichloromethane/methanol system.[6] The ideal system should give your desired compound an Rf value of ~0.3.
-
If spots are too high (high Rf), decrease the eluent polarity (e.g., more hexane).
-
If spots are too low (low Rf), increase the eluent polarity (e.g., more ethyl acetate).
-
If separation is still poor, try a different solvent combination entirely, such as Toluene/Acetone, to exploit different intermolecular interactions.
-
-
| Solvent System Class | Components | Polarity | Notes |
| Non-Polar / Mid-Polar | Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point. Good for separating less polar impurities. |
| Mid-Polar / Polar | Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A small amount of MeOH (1-5%) can significantly increase polarity. |
| Alternative Systems | Toluene / Acetone | Medium | Can provide different selectivity compared to ester-based systems. |
Problem: The compound streaks on the TLC plate or doesn't elute from the column.
-
Possible Cause 1: Strong Interaction with Silica Gel. The basic nitrogen atoms in the 7-azaindoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause irreversible adsorption or significant streaking.
-
Solution A: Use a Mobile Phase Modifier. Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonia (e.g., by using a solvent saturated with ammonia). This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Solution B: Use a Different Stationary Phase.
-
Deactivated Silica: Pre-treat the silica gel by slurring it with the eluent containing 1% triethylamine before packing the column.
-
Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds. Perform TLC screening on alumina plates to determine the appropriate solvent system.
-
Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using polar solvents (e.g., water/acetonitrile or water/methanol) can be an excellent option, though it is often more expensive for large-scale purification.
-
-
-
Possible Cause 2: Compound Degradation. Some heterocyclic compounds can be unstable on silica gel, leading to decomposition during the purification process.[7]
-
Solution: Test for Stability. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the original spot diminishes, your compound is likely degrading. In this case, switching to a less acidic stationary phase like neutral alumina or pursuing recrystallization is highly recommended.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. Hydrogenation of fluorinated molecules: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4,6-dichloro-7-azaindoline
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical support guide for the synthesis of 4,6-dichloro-7-azaindoline. This molecule is a crucial scaffold in medicinal chemistry, and its successful synthesis is paramount for many drug discovery programs. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering not just protocols, but the reasoning that underpins them.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 4,6-dichloro-7-azaindole core?
A1: There is no single, universally adopted method; the optimal strategy often depends on the availability of starting materials and scale. The two most prevalent conceptual approaches are:
-
Late-Stage Chlorination: This involves first synthesizing the 7-azaindole core and then introducing the chloro groups at the C4 and C6 positions. A common method involves N-oxidation of the 7-azaindole followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This route can sometimes suffer from issues with regioselectivity and harsh reaction conditions.
-
Convergent Synthesis from a Dichlorinated Precursor: A more controlled approach involves starting with a pre-functionalized pyridine ring, such as 2,6-dichloropyridine or a related 2,6-dichloro-3-aminopyridine derivative.[2] The pyrrole ring is then constructed onto this scaffold using methods like the Larock indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.[3][4] This strategy generally offers better control over the final substitution pattern.
Q2: My primary goal is the indoline. Can I synthesize it directly, or must I go through the azaindole intermediate?
A2: While some domino reactions can selectively produce 7-azaindolines directly from precursors like 2-fluoro-3-methylpyridine, these are highly specific and may not be suitable for achieving the desired 4,6-dichloro substitution pattern.[5] The most reliable and common method is a two-step process: first, synthesize and purify the aromatic 4,6-dichloro-7-azaindole, and then perform a controlled reduction to the target 4,6-dichloro-7-azaindoline. This stepwise approach allows for purification at the intermediate stage, which is critical for obtaining a high-purity final product.
Q3: What are the most critical parameters to control throughout the synthesis and reduction process?
A3: Success hinges on meticulous control of several factors:
-
Anhydrous Conditions: Many steps, particularly those involving strong bases (like LDA) or organometallic reagents, are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Temperature Control: Reactions involving strong bases or highly exothermic steps must be maintained at low temperatures (e.g., -78 °C or -40 °C) to prevent side reactions, such as starting material dimerization.[6]
-
Stoichiometry: Precise control over the equivalents of reagents, especially the base and reducing agent, is crucial to prevent side reactions and ensure complete conversion.
-
Inert Atmosphere: Utilizing an inert atmosphere (Argon or Nitrogen) is mandatory for most steps to prevent the quenching of reactive intermediates and degradation of catalysts.
Troubleshooting Guide: Common Synthesis & Reduction Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the 4,6-dichloro-7-azaindole Intermediate
| Question | Potential Cause & Scientific Explanation | Recommended Solution |
| My initial cyclization reaction (e.g., from a dichloropyridine precursor) is not working. What's wrong? | Inefficient Deprotonation or Metalation: If your route involves a strong base like Lithium Diisopropylamide (LDA) to create a nucleophile, the efficacy of this step is paramount. The base may have degraded due to improper storage, or trace moisture in the solvent/glassware could be quenching it.[6] | 1. Verify Base Activity: Use a fresh bottle of the organolithium reagent or titrate it before use. 2. Ensure Anhydrous Conditions: Oven-dry all glassware and use freshly distilled, anhydrous solvents (e.g., THF, ether). 3. Optimize Temperature: Maintain a very low temperature (typically -78 °C) during base addition and deprotonation to ensure the stability of the lithiated intermediate. |
| I'm seeing a lot of complex byproducts and very little desired product. | Side Reactions (e.g., Dimerization): When deprotonating activated methyl groups on pyridine rings (picolines), a common side reaction is the nucleophilic attack of the formed anion onto another molecule of the starting material, leading to dimerization.[6] | 1. Reverse Addition: Instead of adding the base to your starting material, add your starting material solution slowly to the flask containing the base. This keeps the concentration of the deprotonated species low, minimizing self-condensation. 2. Stoichiometry Check: Some procedures require more than two equivalents of base to account for complex formation and drive the reaction to completion.[6] |
| My chlorination step using POCl₃ is producing a black tar. | Reaction Temperature Too High: Chlorination of N-oxides or other activated heterocycles with POCl₃ can be highly exothermic. Uncontrolled temperature escalation leads to decomposition and polymerization.[7][8] | 1. Control Temperature: Perform the reaction at a controlled temperature, often starting at 0 °C and slowly warming to reflux. Use an ice bath for the initial addition of POCl₃. 2. Use a Co-solvent: Adding a high-boiling inert solvent can help moderate the reaction temperature. 3. Catalyst: In some cases, a catalytic amount of DMF can facilitate the reaction under milder conditions.[7] |
Issue 2: Problems During the Reduction to 4,6-dichloro-7-azaindoline
| Question | Potential Cause & Scientific Explanation | Recommended Solution |
| My final product is missing one or both chlorine atoms. | Hydrogenolysis (Dechlorination): This is a common side reaction during reductions, especially when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C). The catalyst can readily cleave aryl-chloride bonds under a hydrogen atmosphere. | 1. Avoid Catalytic Hydrogenation: Switch to a chemical reducing agent that is less prone to causing dechlorination. 2. Use Sodium Cyanoborohydride: The recommended method is reduction with sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid. This reagent is selective for the iminium ion formed in situ and typically does not reduce aryl halides.[9] |
| The reduction reaction stalls and I have a mixture of starting material and product. | Insufficiently Acidic Conditions or Inactive Reagent: The reduction with NaBH₃CN requires an acidic environment to protonate the azaindole ring, forming an iminium species that is the actual substrate for the hydride reagent. The reagent itself can also degrade over time. | 1. Ensure Acidity: Use glacial acetic acid as the solvent or co-solvent. The reaction is pH-dependent.[9] 2. Check Reagent Quality: Use a fresh bottle of NaBH₃CN. 3. Monitor Progress: Follow the reaction by TLC or LC-MS and add more reducing agent if necessary. |
| I'm having trouble purifying the final indoline product by column chromatography. | High Polarity and Basicity: The nitrogen atom in the indoline ring makes the molecule basic and highly polar. This can lead to significant tailing or irreversible binding on standard silica gel. | 1. Use a Treated Stationary Phase: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia to the eluent system to neutralize the acidic sites on the silica gel. 2. Switch to a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) chromatography for purification. 3. Salt Formation & Extraction: Perform an acidic-basic workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent. |
Visualized Workflows and Logic
Caption: High-level synthetic workflow for 4,6-dichloro-7-azaindoline.
Caption: Troubleshooting decision tree for low yield issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,6-dichloro-7-azaindole (Illustrative)
This protocol is a representative example based on established methodologies like the Larock indole synthesis and may require optimization.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dichloro-5-iodo-3-aminopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Reagents: Add anhydrous DMF as the solvent, followed by the terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq) and a base such as anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the silyl-protected azaindole.
-
Desilylation: The trimethylsilyl group is subsequently removed under standard conditions (e.g., using TBAF in THF or K₂CO₃ in methanol) to afford 4,6-dichloro-7-azaindole.
Protocol 2: Reduction of 4,6-dichloro-7-azaindole to 4,6-dichloro-7-azaindoline
This protocol is adapted from standard procedures for indole to indoline reduction.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-7-azaindole (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Slowly basify the solution to a pH > 10 by adding a 5 M NaOH solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to yield pure 4,6-dichloro-7-azaindoline.
References
- Various Authors. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Vertex AI Search.
-
Shibasaki, M., et al. (N/A). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
-
Various Authors. (2010). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Alcaide, B., et al. (N/A). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
Collum, D. B., et al. (N/A). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
- BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis. BenchChem.
- Wang, Q., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry.
- Various Authors. (N/A). Synthesis of Azaindoles. Journal of Heterocyclic Chemistry.
- Various Authors. (N/A).
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- Various Authors. (N/A). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH.
- Various Inventors. (N/A). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
-
Various Authors. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]
- Various Inventors. (N/A). Preparation method for 4-substituted-7-azaindole.
- Various Inventors. (N/A). Preparation method for 4-substituted-7-azaindole.
- Various Inventors. (N/A). 7-azaindole and preparation method thereof.
-
Price, C. C., & Roberts, R. M. (N/A). 4,7-dichloroquinoline. Organic Syntheses. [Link]
- Various Inventors. (N/A). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Sources
- 1. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-Azaindole Synthesis Troubleshooting Guide
Welcome to the Technical Support Center for 7-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting in a practical question-and-answer format to help you optimize your synthetic routes and maximize your yields of high-purity 7-azaindole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the most common synthetic methodologies for 7-azaindole, addressing the specific side products and issues associated with each.
Section 1: Issues in Fischer Indole Synthesis of 7-Azaindoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, but its application to the synthesis of azaindoles can be fraught with challenges due to the electron-deficient nature of the pyridine ring.
Question 1: My Fischer indole synthesis of a 7-azaindole derivative is failing or giving very low yields, with a complex mixture of byproducts. What is the likely cause and how can I fix it?
Answer: The most probable cause is the competing N-N bond cleavage pathway, a notorious side reaction in the Fischer indolization of pyridylhydrazones.[1][2] The electron-withdrawing nature of the pyridine ring deactivates the key[3][3]-sigmatropic rearrangement, making the weaker N-N bond susceptible to cleavage under acidic conditions. This leads to the formation of aniline-type byproducts and other degradation products instead of the desired 7-azaindole.
Causality and Mechanistic Insight:
The Fischer indole synthesis hinges on a critical acid-catalyzed[3][3]-sigmatropic rearrangement of the enehydrazine tautomer. For this to occur efficiently, the aromatic ring needs to be sufficiently nucleophilic. The pyridine ring in the 2-pyridylhydrazone starting material is electron-deficient, which disfavors this rearrangement. Consequently, the protonated enehydrazine intermediate can more easily undergo heterolytic cleavage of the N-N bond, leading to the formation of a stabilized iminyl carbocation and an aminopyridine.
Troubleshooting Workflow: Mitigating N-N Bond Cleavage
Caption: Troubleshooting workflow for low yields in Fischer azaindole synthesis.
Detailed Protocol for Minimizing N-N Bond Cleavage:
-
Acid Catalyst Selection: Instead of strong acids like polyphosphoric acid (PPA) or sulfuric acid, begin with milder Brønsted acids such as glacial acetic acid or formic acid. Lewis acids like zinc chloride (ZnCl₂) can also be effective while being less harsh than strong protonic acids.[1]
-
Temperature Control: Start with a lower reaction temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS. High temperatures can accelerate the N-N bond cleavage.
-
Substrate Modification: If feasible, introduce electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups onto the pyridine ring of the pyridylhydrazine. EDGs increase the nucleophilicity of the ring system, thereby facilitating the desired[3][3]-sigmatropic rearrangement.
-
In Situ Hydrazone Formation: Some pyridylhydrazones are unstable. Consider forming the hydrazone in situ by adding the 2-hydrazinopyridine and the ketone or aldehyde directly to the acidic reaction medium. This minimizes the time the sensitive hydrazone is exposed to potentially degrading conditions before cyclization.
Section 2: Challenges in Bischler-Möhlau Synthesis of 7-Azaindoles
The Bischler-Möhlau synthesis offers a route to 2-aryl-7-azaindoles, but it is infamous for its harsh reaction conditions and often unpredictable outcomes.
Question 2: I am attempting a Bischler-Möhlau synthesis to prepare a 2-aryl-7-azaindole, but I am getting a low yield and a complex, tar-like mixture that is difficult to purify. What are the common side products and how can I improve this reaction?
Answer: The classic Bischler-Möhlau synthesis often suffers from low yields and the formation of multiple byproducts due to the high temperatures and strong acids employed.[4] The primary side reactions include polymerization of the starting materials and intermediates, and the formation of regioisomers if the starting aniline or acetophenone is unsymmetrically substituted.[5]
Causality and Mechanistic Insight:
The reaction proceeds through the formation of an α-arylamino ketone intermediate. Under harsh acidic conditions, this intermediate, as well as the starting aniline and ketone, can undergo self-condensation and polymerization reactions. The electrophilic cyclization step can also be non-specific, leading to a mixture of regioisomers.
Strategies for Optimizing the Bischler-Möhlau Synthesis:
| Strategy | Rationale | Recommended Action |
| Milder Reaction Conditions | Reduces degradation and polymerization of starting materials and products. | Utilize microwave irradiation to reduce reaction times and minimize byproduct formation.[3][4] |
| Lewis Acid Catalysis | Can promote cyclization under less harsh conditions than strong Brønsted acids. | Employ Lewis acids like lithium bromide (LiBr) as a catalyst.[3] |
| Purification of Starting Materials | Impurities can initiate polymerization and other side reactions. | Ensure high purity of the α-bromoacetophenone and the aniline derivative. |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the α-bromoacetophenone (1 equivalent), the 2-aminopyridine derivative (3-5 equivalents), and a catalytic amount of a Lewis acid (e.g., LiBr, 0.2 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature between 120-150 °C for 15-30 minutes. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove excess acid and unreacted aniline. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Side Products in Palladium-Catalyzed Synthesis and Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the 7-azaindole core. However, they are not without their own set of potential side reactions.
Question 3: In my palladium-catalyzed amination of a halo-7-azaindole, I am observing a significant amount of the dehalogenated 7-azaindole as a byproduct. How can I prevent this?
Answer: The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaromatics. This occurs when the organopalladium intermediate undergoes protonolysis instead of the desired reductive elimination with the amine.
Causality and Mechanistic Insight:
The catalytic cycle involves the oxidative addition of the halo-7-azaindole to the Pd(0) catalyst, followed by coordination of the amine and reductive elimination to form the C-N bond. The dehalogenation side reaction can occur if the Pd(II)-hydride species, formed from the reaction of the catalyst with a proton source (e.g., trace water or the amine itself), reductively eliminates to give the dehalogenated product.
Troubleshooting Dehalogenation in Pd-Catalyzed Amination
Caption: Key strategies to minimize dehalogenation in Pd-catalyzed amination of halo-7-azaindoles.
Detailed Protocol for Minimizing Dehalogenation:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center and promote the desired reductive elimination over competing side reactions.
-
Catalyst System: Utilize modern palladium precatalysts (e.g., G2 or G3 palladacycles). These precatalysts are more stable and provide a controlled release of the active Pd(0) catalyst, which can suppress side reactions.
-
Reaction Conditions:
-
Solvent: Use anhydrous, degassed solvents (e.g., toluene, dioxane).
-
Base: A strong, non-nucleophilic base is often required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice.
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C).
-
-
Purification: If dehalogenated byproduct is still formed, it can often be separated from the desired aminated product by flash column chromatography on silica gel, taking advantage of their different polarities.
Question 4: I am trying to synthesize a 7-azaindole via a domino reaction and I am getting the corresponding 7-azaindoline as the major product. How can I favor the formation of the desired 7-azaindole?
Answer: The selective formation of 7-azaindole versus its reduced counterpart, 7-azaindoline, in certain domino reactions is highly dependent on the choice of the alkali-amide base.[6] Specifically, the counterion of the base plays a crucial role in directing the reaction pathway.
Causality and Mechanistic Insight:
In the domino reaction of 2-fluoro-3-methylpyridine with an arylaldehyde, the use of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) has been shown to selectively produce the 7-azaindoline.[6] In contrast, potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) favors the formation of the 7-azaindole.[6] It is proposed that the 7-azaindoline is an intermediate that can be oxidized to the 7-azaindole, and the potassium base facilitates this subsequent oxidation step.[6]
Protocol for Selective Synthesis of 7-Azaindole over 7-Azaindoline:
-
Base Selection: Use potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) as the base instead of LiN(SiMe₃)₂.
-
Reaction Monitoring: The reaction can be monitored over time to observe the conversion of the initially formed 7-azaindoline to the 7-azaindole.
-
Purification: If a mixture of the 7-azaindole and 7-azaindoline is obtained, they can typically be separated by flash column chromatography on silica gel due to the difference in their polarity and saturation.
References
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-494.
- Douglas, C. J., & Garg, N. K. (2017). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 82(19), 10398–10405.
- Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
- Reyes-Gutiérrez, P. E. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 139(38), 13445–13448.
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
- Wagmann, L., et al. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(10), 1507-1517.
- Vanelle, P., et al. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 834-839.
- Rachofsky, E. L., et al. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Journal of Photochemistry and Photobiology A: Chemistry, 142(2-3), 119-128.
- Kumar, A., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 15(1), 1-8.
- Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2541-2548.
- Google Patents. (2018).
- De Vita, D., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS infectious diseases, 6(6), 1404–1417.
- Yuan, Z., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(22), 7898.
- Hong, S. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(25), 9636-9644.
- Shibasaki, M., & Kanai, M. (2015). Direct enolization chemistry of 7-azaindoline amides: A case study of bis(tetrahydrophosphole)-type ligands. The Journal of organic chemistry, 80(15), 7481–7491.
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions with 4,6-dichloro-7-azaindoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-7-azaindoline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your cross-coupling reactions and overcome common experimental hurdles. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.
Understanding the Reactivity of 4,6-dichloro-7-azaindoline
4,6-dichloro-7-azaindole is a valuable building block in medicinal chemistry.[1] However, its electronic properties and the presence of two distinct chlorine atoms present unique challenges in cross-coupling reactions. The pyridine nitrogen makes the entire heterocyclic system electron-deficient, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[2][3]
The two chlorine atoms at the C4 and C6 positions exhibit different reactivity profiles due to their unique electronic and steric environments. Understanding this differential reactivity is the cornerstone of achieving selective functionalization.
Caption: Differential reactivity of C4 and C6 positions.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective monocoupling on 4,6-dichloro-7-azaindoline. Which position (C4 or C6) is likely to react first?
A: The C6 position is generally expected to be more reactive towards palladium-catalyzed cross-coupling reactions. The proximity of the C6 carbon to the electron-withdrawing pyridine nitrogen atom makes the C6-Cl bond more polarized and susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4] This is a common feature in pyridine-based systems.[4] To favor mono-functionalization at the C6 position, it is advisable to use a slight excess of the 4,6-dichloro-7-azaindoline relative to the coupling partner and carefully monitor the reaction progress to stop it before significant di-substitution occurs.
Q2: What is the best general catalyst system for Suzuki-Miyaura coupling with this substrate?
A: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner. However, for electron-deficient heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are a robust starting point.[5][6][7] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[5]
A good initial screening set would include:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent choices.[8] SPhos, in particular, has shown efficacy in coupling reactions of other chloro-azaindoles.[9]
-
Palladium precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring efficient generation of the active Pd(0) catalyst.[10][11]
Q3: Why is my Buchwald-Hartwig amination failing or giving low yields?
A: Failure in Buchwald-Hartwig amination with substrates like 4,6-dichloro-7-azaindoline can often be traced to a few key factors:
-
Catalyst Poisoning: The pyridine nitrogen in the azaindole ring can coordinate to the palladium center, acting as a catalyst poison and forming inactive species.[8] Using very bulky ligands like XPhos or Josiphos-type ligands can create a steric shield around the palladium, preventing this unwanted coordination.[12][13]
-
Base Selection: This reaction is highly sensitive to the choice of base. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often more effective than carbonate bases for C-N bond formation.[14][15]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your conditions.[16] Consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed palladacycle.[8]
Q4: Can I perform a Sonogashira coupling on this substrate, and what conditions should I use?
A: Yes, Sonogashira couplings are feasible. The reactivity trend for halides in Sonogashira reactions is generally I > Br > OTf >> Cl.[17] Therefore, coupling at the C-Cl positions of 4,6-dichloro-7-azaindoline will likely require more forcing conditions than for the corresponding bromo or iodo analogs.
Key considerations for a successful Sonogashira coupling include:
-
Catalyst System: A standard system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[18][19]
-
Copper-Free Conditions: To avoid issues related to the homocoupling of the alkyne (Glaser coupling), consider a copper-free protocol. These often employ more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) and a suitable base like Cs₂CO₃ or an amine base like Et₃N or DIPA.[19]
-
Temperature: Be prepared to heat the reaction, potentially to 80-120 °C, to facilitate the oxidative addition at the C-Cl bond.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during coupling reactions with 4,6-dichloro-7-azaindoline.
Problem 1: Low or No Conversion of Starting Material
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled at the initial oxidative addition step.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
The appearance of significant side products indicates issues with transmetalation or premature catalyst decomposition.
| Side Product Observed | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can facilitate this side reaction.[5] Can also be promoted by certain Pd(II) species. | Ensure thorough degassing of all reagents and solvents.[20] Use a direct Pd(0) source or ensure conditions are optimal for the complete reduction of a Pd(II) precatalyst.[16] |
| Protodeboronation (Boronic acid replaced by -H) | The boronic acid is unstable under the reaction conditions, often exacerbated by the choice of base and solvent, or prolonged reaction times at high temperatures. | Use a milder base (e.g., K₂CO₃ if K₃PO₄ is too harsh). Consider using a boronate ester (e.g., pinacol ester) which is often more stable.[5] Add the boronic acid in portions if necessary. |
| Reductive Dehalogenation (C-Cl replaced by -H) | Can occur at high temperatures or if a hydride source is present in the reaction mixture. Some solvents or additives can act as hydride donors. | Lower the reaction temperature if possible. Screen alternative solvents; for example, if using THF, try 1,4-dioxane or toluene.[21] |
Problem 3: Poor Regioselectivity (Mixture of C4 and C6 coupled products)
Achieving high regioselectivity is a significant challenge. If you are obtaining a mixture of isomers, a systematic optimization of steric and electronic factors is required.
| Factor | How it Influences Selectivity | Optimization Strategy |
| Ligand Choice | The steric bulk of the ligand is paramount. A very bulky ligand can preferentially block one reactive site, thereby directing the catalyst to the other.[4] | Screen a panel of ligands with varying steric profiles. For example, compare a moderately bulky ligand like SPhos with a highly hindered ligand like t-BuXPhos or an N-heterocyclic carbene (NHC) ligand like IPr.[4] |
| Temperature | The activation energy for oxidative addition at the C4 and C6 positions will be different. Running the reaction at the lowest possible temperature that still affords a reasonable rate may favor the more reactive C6 position. | Perform the reaction at a lower temperature for a longer period. For example, try reacting at 60 °C instead of 110 °C.[9] |
| Coupling Partner | A sterically demanding coupling partner (e.g., a boronic acid with bulky ortho-substituents) may exhibit greater selectivity for the less sterically hindered position on the azaindole. | If possible, test coupling partners with different steric demands to see how it impacts the isomeric ratio. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Starting Conditions)
This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4,6-dichloro-7-azaindoline (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[20]
-
-
Inerting the Vessel:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vessel with inert gas three times.
-
-
Catalyst and Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[20]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[20]
-
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
References
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). CoLab.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024).
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Buchwald–Hartwig amin
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Royal Society of Chemistry.
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (n.d.).
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. (n.d.). PubMed.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Regioseletive C–H functionalization of 7-azaindoles. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem.
- Cross-Coupling of Heteroatomic Electrophiles. (n.d.).
- Struggling with Suzuki Reaction. (2024). Reddit.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). University of Illinois.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. (2016).
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers.
- Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. (n.d.).
- New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. (2016).
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI.
- 3-Acetyl-4,6-dichloro-7-azaindole. (n.d.). PubChem.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025).
- Cas No. 5912-18-5 4,6-Dichloro-7-azaindole. (n.d.). BOC Sciences.
- 4-Methyl-5,6-dichloro-7-azaindoline. (n.d.). PubChem.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 11. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Stability and proper storage conditions for 4,6-dichloro-7-azaindoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,6-dichloro-7-azaindoline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice for the stable storage and effective use of this important pharmaceutical intermediate.[1][2][3] This resource is structured to anticipate the challenges you may encounter in your research and development activities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 4,6-dichloro-7-azaindoline, providing explanations grounded in the chemical properties of halogenated azaindole derivatives.
Q1: What are the primary factors that can cause the degradation of 4,6-dichloro-7-azaindoline?
A1: The degradation of 4,6-dichloro-7-azaindoline is primarily influenced by three factors: moisture, light, and high temperatures.
-
Moisture: The presence of water can lead to hydrolysis of the chloro substituents on the pyridine ring, especially under non-neutral pH conditions. Azaindoles, in general, can be susceptible to hydrolytic degradation.
-
Light: Aromatic halogenated compounds can be photosensitive. Exposure to UV or high-intensity visible light may induce dechlorination or other photochemical reactions, leading to the formation of impurities.
-
Heat: Elevated temperatures can accelerate the rate of any potential degradation pathway, including decomposition and reactions with trace impurities.
Q2: What are the ideal long-term storage conditions for 4,6-dichloro-7-azaindoline?
A2: For long-term stability, 4,6-dichloro-7-azaindoline should be stored in a tightly sealed container in a controlled environment.[4][5] The recommended conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[5] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber or opaque container[6] | Protects the compound from light-induced degradation.[6] |
| Container | Tightly sealed, non-reactive material | Prevents contamination and exposure to air and moisture.[4][5] |
Q3: For short-term use, such as during an experiment, what precautions should I take?
A3: During experimental use, it is crucial to minimize the compound's exposure to ambient conditions.
-
Always handle the compound in a well-ventilated area or under a fume hood.[7]
-
Use a dry, inert atmosphere (e.g., a glove box or a nitrogen-purged reaction vessel) if the experiment is sensitive to moisture or air.
-
Avoid prolonged exposure to direct light.
-
Ensure all glassware is dry and free of acidic or basic residues.
Q4: What are the known incompatibilities for 4,6-dichloro-7-azaindoline?
A4: Based on the chemical structure, 4,6-dichloro-7-azaindoline is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Reactions with these substances can lead to rapid degradation or the formation of hazardous byproducts.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the handling and use of 4,6-dichloro-7-azaindoline.
Issue 1: Inconsistent analytical results or appearance of new peaks in chromatography.
This often indicates degradation of the compound. The following workflow can help identify the cause.
Caption: A logical workflow for diagnosing and resolving issues related to the degradation of 4,6-dichloro-7-azaindoline.
Step-by-Step Protocol for Troubleshooting Degradation:
-
Review Storage Conditions:
-
Confirm that the compound has been stored at the recommended 2-8°C.[5]
-
Check for any breaches in the container seal that could have allowed moisture or air to enter.
-
Ensure the container is opaque or has been stored in the dark.
-
-
Review Experimental Procedures:
-
Assess the purity of the solvents used. Trace amounts of water or other reactive impurities can initiate degradation.
-
Consider the pH of your reaction mixture. Strong acids or bases can catalyze the hydrolysis of the chloro groups.
-
Evaluate the reaction temperature and duration.
-
-
Characterize Impurities:
-
If possible, use techniques like LC-MS or NMR to identify the degradation products. This can provide valuable clues about the degradation pathway.
-
-
Perform a Control Experiment:
-
Use a fresh, unopened sample of 4,6-dichloro-7-azaindoline in a control experiment to verify that the issue is with the previously used batch and not the experimental setup.
-
Issue 2: Poor solubility in a desired solvent.
While azaindoles are generally more soluble than their indole counterparts, you may still encounter solubility challenges.[8]
Protocol for Addressing Solubility Issues:
-
Solvent Selection:
-
Consult the literature for solvents used with similar chlorinated azaindole compounds.
-
Experiment with a range of aprotic and protic polar solvents.
-
-
Gentle Heating:
-
Carefully warm the solvent-solute mixture. Be mindful that excessive heat can cause degradation.
-
-
Sonication:
-
Use an ultrasonic bath to aid in the dissolution process.
-
-
Co-solvent System:
-
Consider using a mixture of solvents to achieve the desired solubility.
-
References
- A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs - Benchchem.
- Azaindoles in Medicinal Chemistry - PharmaBlock.
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
- 4-Methyl-5,6-dichloro-7-azaindoline | C8H8Cl2N2 | CID 12213572 - PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 4-Chloro-7-azaindole-5-carboxylic acid - Synquest Labs.
- Cas No. 5912-18-5 4,6-Dichloro-7-azaindole.
- 4-Chloro-7-azaindole - Safety Data Sheet - ChemicalBook.
- 3-Acetyl-4,6-dichloro-7-azaindole | C9H6Cl2N2O | CID 130062801 - PubChem.
- 4-Bromo-7-chloro-6-azaindole - Apollo Scientific.
- The importance of indole and azaindole scaffold in the development of antitumor agents | Request PDF - ResearchGate.
- 4 - SAFETY DATA SHEET.
- Azaindole Therapeutic Agents - PMC - PubMed Central.
- C H halogenation strategy for indole derivatives. - ResearchGate.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH.
- The indole compounds tested for halogenation. | Download Scientific Diagram - ResearchGate.
- Organometallic Half-Sandwich Dichloridoruthenium(II) Complexes with 7-Azaindoles: Synthesis, Characterization and Elucidation of Their Anticancer Inactivity against A2780 Cell Line | PLOS One - Research journals.
- 7 - SAFETY DATA SHEET.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications.
- Green Halogenation of Indoles with Oxone-Halide - Organic Chemistry Portal.
- 5912-18-5 Cas No. | 4,6-Dichloro-7-azaindole - Apollo Scientific.
- Guidance on Storage and Handling of Chlorinated Solvents.
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 - ChemicalBook.
- Guidance on Storage and Handling of Chlorinated Solvents.
- HOME SCIENCE TOOLS SAFETY DATA SHEET.
- Safe and efficient handling of chlorinated solvents | IPI Global.
- 4,6-Dichloro-7-azaindole, CAS 5912-18-5 - Szabo-Scandic.
- Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor.
- Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - NIH.
- Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - NIH.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- chlorinated solvents - product stewardship manual - Olin Chlor Alkali.
- Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 [chemicalbook.com]
- 3. 4,6-Dichloro-7-azaindole, CAS 5912-18-5 (sc-482662) | Szabo-Scandic [szabo-scandic.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. homesciencetools.com [homesciencetools.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Technical Support Center: Safe Handling and Disposal of 4,6-dichloro-7-azaindoline Waste
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-dichloro-7-azaindoline. The following information is designed to address specific issues you may encounter during your experiments, with a focus on safe handling and proper disposal of waste.
I. Understanding the Compound: A Quick Reference
| Property | Implication for Handling and Disposal |
| Chemical Class | Halogenated Aromatic Heterocycle |
| Physical Form | Likely a solid powder at room temperature. |
| Potential Hazards | May cause skin and eye irritation. Harmful if swallowed or inhaled.[2][3] Potential environmental persistence. |
| Incompatibilities | Strong oxidizing agents.[1][4] |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and disposal of 4,6-dichloro-7-azaindoline.
Q1: What is the minimum Personal Protective Equipment (PPE) required when working with 4,6-dichloro-7-azaindoline?
A1: The minimum required PPE includes:
-
Gloves: Chemically resistant gloves are mandatory. Given that halogenated solvents can penetrate standard nitrile gloves, it is recommended to use double-gloving (e.g., two pairs of nitrile gloves) or a more robust glove material like Viton® or butyl rubber.[1][5] Always consult the glove manufacturer's resistance guide for the specific solvents you are using in your procedure.
-
Eye Protection: Chemical splash goggles are required at a minimum.[1] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Lab Coat: A buttoned lab coat is essential to protect your skin and clothing.[1] For larger quantities or procedures with a higher splash risk, a chemical-resistant apron or coveralls may be necessary.[1]
-
Respiratory Protection: All work with 4,6-dichloro-7-azaindoline should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Q2: How should I properly store 4,6-dichloro-7-azaindoline and its waste?
A2: Proper storage is crucial to prevent accidental release and environmental contamination.
-
Store the pure compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7]
-
It should be stored away from incompatible materials, such as strong oxidizing agents.[1]
-
Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[7][8] The label should also indicate the hazards (e.g., Flammable, Toxic).[7]
-
Waste containers must be kept closed at all times, except when actively adding waste.[8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory, with secondary containment to prevent spills.[7]
Q3: Can I mix 4,6-dichloro-7-azaindoline waste with other organic solvent waste?
A3: It is critical to segregate halogenated waste from non-halogenated waste.[8][9]
-
Halogenated Waste Stream: All waste containing 4,6-dichloro-7-azaindoline, including contaminated solvents, gloves, and absorbent materials, must be disposed of in a designated "Halogenated Waste" container.[1][8][9]
-
Why the Separation? Halogenated waste requires specific disposal methods, often high-temperature incineration, which is more costly and regulated than non-halogenated waste disposal.[7][9] Mixing them contaminates the entire waste stream, increasing disposal costs and environmental burden.
-
A Note on Solvents: If you use a non-halogenated solvent (e.g., acetone, methanol) in a process with 4,6-dichloro-7-azaindoline, the resulting waste mixture must be treated as halogenated waste.[8]
Q4: What should I do in case of a small spill of 4,6-dichloro-7-azaindoline powder or solution?
A4: For a minor spill that you are trained to handle:
-
Alert Personnel: Notify others in the immediate area of the spill.[10]
-
Don Appropriate PPE: This includes double gloves, chemical splash goggles, and a lab coat.[5]
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[11] Start from the outside and work your way in to prevent spreading.[12] Do not use paper towels for flammable solvent spills as this can increase the surface area and fire risk.[13]
-
Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container.[11]
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent, followed by soap and water.[1]
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be placed in a sealed and labeled hazardous waste container.[1][12]
Q5: What constitutes a "major spill" and how should I respond?
A5: A major spill is one that is large in volume, highly volatile, or in a poorly ventilated area, and poses an immediate threat to health or the environment.[1][14]
-
Evacuate: Immediately evacuate the area.[1]
-
Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.[14]
-
Secure the Area: If safe to do so, close the door to the lab to contain the spill.[14]
-
Do Not Attempt to Clean: Major spills should only be handled by trained emergency response personnel.
III. Troubleshooting Guides
This section provides step-by-step solutions for specific issues you might encounter.
Guide 1: Managing Different Waste Streams from a Multi-Step Synthesis
Problem: Your synthesis involving 4,6-dichloro-7-azaindoline generates multiple waste streams (e.g., aqueous, organic, solid). How do you segregate them correctly?
Solution Workflow:
Caption: Waste Segregation Workflow for 4,6-dichloro-7-azaindoline Experiments.
Causality: Proper segregation is mandated by regulatory bodies like the EPA and is crucial for safety and cost-effective disposal.[15] Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing halogenated and non-halogenated waste unnecessarily increases disposal costs.[7][9]
Guide 2: Decontamination Protocol for Glassware and Equipment
Problem: You have finished your experiment and need to decontaminate glassware and equipment that came into contact with 4,6-dichloro-7-azaindoline.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the residual compound. This rinse solvent must be collected as halogenated hazardous waste.[16]
-
Detergent Wash: Wash the glassware with hot water and a laboratory detergent.[16]
-
Tap Water Rinse: Thoroughly rinse with tap water.[16]
-
Distilled Water Rinse: Rinse with distilled or deionized water.[16]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
For Persistent Residues: For highly persistent residues, a base bath (e.g., alcoholic potassium hydroxide) may be necessary. Exercise extreme caution and use appropriate PPE when working with corrosive cleaning solutions.
Self-Validating System: The effectiveness of your decontamination can be checked by ensuring no visible residue remains. For highly sensitive downstream applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by UV-Vis or LC-MS) to confirm the absence of the compound.
IV. Emergency Procedures
Personnel Exposure Protocol
Scenario: You have come into direct contact with 4,6-dichloro-7-azaindoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. homesciencetools.com [homesciencetools.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. nrc.gov [nrc.gov]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 16. epa.gov [epa.gov]
Overcoming solubility issues of 4,6-dichloro-7-azaindoline in experiments
A Guide to Overcoming Experimental Solubility Challenges
Welcome to the technical support center for 4,6-dichloro-7-azaindoline. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and troubleshooting protocols for the common solubility challenges associated with this valuable research compound. 4,6-dichloro-7-azaindoline is a key heterocyclic building block, particularly prominent in the development of kinase inhibitors, where its 7-azaindole core acts as a privileged scaffold for mimicking the ATP hinge-binding motif.[1][2][3] However, its planar, chlorinated structure often leads to poor aqueous solubility, creating significant hurdles in experimental setups.
This guide moves beyond simple solvent suggestions to explain the underlying physicochemical principles, empowering you to make informed decisions and optimize your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding the handling and solubility of 4,6-dichloro-7-azaindoline.
Q1: Why is 4,6-dichloro-7-azaindoline so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of 4,6-dichloro-7-azaindoline stems from a combination of its molecular structure and solid-state properties.
-
High Lipophilicity: The two chlorine atoms on the aromatic ring significantly increase the molecule's lipophilicity (attraction to fats and oils) and reduce its affinity for polar solvents like water.
-
Crystal Lattice Energy: The planar structure of the azaindole core allows for efficient packing in a crystal lattice. Strong intermolecular forces, such as π-stacking, contribute to a high lattice energy. A significant amount of energy is required to break this stable crystal structure apart before the molecule can dissolve. This characteristic is often described for "brick-dust" type molecules.[4]
-
Hydrogen Bonding: While the pyrrole -NH group and the pyridine nitrogen can participate in hydrogen bonding, the overall molecule is dominated by non-polar characteristics.[5]
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂N₂ | PubChem |
| Molecular Weight | 188.04 g/mol | PubChem |
| Calculated XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For creating a concentrated stock solution, a polar aprotic solvent is the preferred choice.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent. 4,6-dichloro-7-azaindoline typically dissolves well in DMSO up to high millimolar concentrations.
-
Alternatives: If DMSO is incompatible with your experimental system, N,N-Dimethylformamide (DMF) is a suitable alternative.
-
Limited Solubility: Solvents like ethanol, methanol, and acetone show significantly lower solubilizing capacity for this compound and are not recommended for high-concentration stocks, though they may be used as co-solvents in some applications.
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of 4,6-dichloro-7-azaindoline powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes to facilitate dissolution.
-
If dissolution is slow, brief sonication in a water bath for 5-10 minutes can be applied. Gentle warming (to 30-40°C) can also be used, but caution is advised to prevent any potential degradation.
-
Ensure the solution is completely clear with no visible particulates before storing it desiccated at -20°C or -80°C.
Part 2: Troubleshooting Guide for In Vitro Experiments
This section provides a systematic approach to resolving solubility issues that arise when introducing the compound into aqueous experimental environments like biochemical assays or cell culture media.
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
You've successfully made a DMSO stock, but upon adding it to your aqueous buffer or cell culture medium, a precipitate or cloudiness appears instantly.
Causality: This phenomenon is known as "solvent shock" or "crashing out."[6] The compound is soluble in 100% organic solvent but is not soluble at the target concentration in the final, predominantly aqueous, solution. The rapid change in solvent polarity causes the compound to fall out of solution.
Workflow for Resolving Immediate Precipitation
This workflow provides a tiered approach, starting with the simplest modifications and progressing to more complex solutions.
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Protocols for Troubleshooting Steps:
-
Step 1: Refine Dilution Technique: Before altering your buffer composition, ensure your dilution method is optimal. Adding a concentrated stock directly into a large volume of static buffer is a common cause of precipitation.[7] Always use pre-warmed (37°C) media for cell-based assays, as solubility is often temperature-dependent.[6]
-
Step 2: Employ a Co-Solvent: A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, reduces the overall polarity of the solution, helping to keep hydrophobic compounds dissolved.[8][9][10]
| Co-Solvent | Typical Starting % (v/v) | Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines and enzymes at low percentages.[11] |
| Propylene Glycol | 1-5% | Often used in pharmaceutical formulations; can be a good alternative to ethanol. |
| PEG 400 | 1-10% | Can enhance solubility but may be more viscous. |
-
Step 3: Adjust Solution pH: The 7-azaindole scaffold contains a basic pyridine nitrogen. Lowering the pH of the solution will protonate this nitrogen, forming a cationic salt which is significantly more water-soluble than the neutral free base.[5][12] This is often the most effective strategy for this class of compounds.
Caption: pH-dependent equilibrium of 4,6-dichloro-7-azaindoline.
Issue 2: Time-Dependent or Temperature-Dependent Precipitation
Your solution is initially clear, but after incubation at 37°C or storage at 4°C, you observe crystal growth or cloudiness.
Causality: This indicates that your solution was supersaturated. While kinetically stable for a short period, it is not thermodynamically stable, and the compound eventually precipitates out to reach its true equilibrium solubility.[13] This can be triggered by:
-
Temperature Shifts: Moving from room temperature to 37°C or 4°C can alter the solubility limit.[14][15]
-
Evaporation: In long-term cell culture experiments, evaporation from multi-well plates can concentrate all components, pushing your compound above its solubility limit.[7]
-
Interactions with Media Components: The compound may slowly form insoluble complexes with salts or proteins in the medium.[6]
Solutions:
-
Confirm Incubator Humidity: Ensure your cell culture incubator is properly humidified to minimize evaporation.
-
Use Low-Evaporation Plates: For long-term assays, use plates with low-evaporation lids or seal plates with gas-permeable membranes.
-
Re-assess Solubility: Your working concentration may be too high for long-term stability. The methods described in Issue 1 (co-solvents, pH adjustment) can also be used to increase the thermodynamic solubility and prevent this issue.
Part 3: Advanced Formulation Strategies for In Vivo and Challenging Applications
If the troubleshooting steps above are insufficient, particularly for animal studies or complex formulations, more advanced drug delivery strategies may be required. These approaches are typically employed by formulation scientists.
-
Salt Formation: Synthesizing a stable, solid salt form of the compound (e.g., a hydrochloride or mesylate salt) can dramatically improve its dissolution rate and aqueous solubility compared to the free base.[16][17][18][19] This involves reacting the compound with a suitable acid to create an ionic compound with more favorable physicochemical properties.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble 4,6-dichloro-7-azaindoline molecule, forming an inclusion complex that is water-soluble.[20][21]
-
Amorphous Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[4][22] This prevents the molecule from forming a stable crystal lattice, thereby enhancing its dissolution rate and apparent solubility.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
PubChem. 4-Methyl-5,6-dichloro-7-azaindoline. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Acetyl-4,6-dichloro-7-azaindole. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]
-
Singh, A., & Worku, Z. A. (2020). Improving solubility via structural modification. ResearchGate. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Iyer, R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]
-
Al-Hujran, T. A., & Taha, M. O. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(23), 7293. [Link]
-
ScienceDirect. (2023). Co-solvent: Significance and symbolism. [Link]
-
Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9, 281. [Link]
-
Kumar, A., & Kumar, V. (2019). Azaindole Therapeutic Agents. Medicinal Chemistry, 15(4), 333-344. [Link]
-
Beteck, R. M., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115479. [Link]
-
Sciencemadness Discussion Board. (2012). diazonium salt formation on heterocycles. [Link]
-
Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
-
Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(8), 4049-4061. [Link]
-
Kumar, L., & Singh, P. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 79-85. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(2), 2091-2122. [Link]
-
Makary, P. (2018). Principles of Salt Formation. ResearchGate. [Link]
-
ResearchGate. (2012). Synthesis of a Spiro-azaindoline Inhibitor of Hematopoietic Progenitor Kinase 1. [Link]
-
ResearchGate. (2023). Azaindolines featured in various drug discovery programs. [Link]
-
Fuguet, E., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 496-506. [Link]
-
Wang, Y., et al. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 26(16), 4994. [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]
-
Martinez, G. J., et al. (2017). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. [Link]
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. rjpdft.com [rjpdft.com]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Substituted Azaindoles
Welcome to the technical support center for the purification of substituted azaindoles via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable heterocyclic compounds. Azaindoles, as bioisosteres of indoles, are a privileged scaffold in medicinal chemistry, and their effective purification is a critical step in the discovery and development of new therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of chromatography and extensive field experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of substituted azaindoles, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Separation or Overlapping Peaks
You observe that your target azaindole derivative is co-eluting with impurities, resulting in poor resolution and mixed fractions.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating compounds with similar polarities.
-
Solution: Conduct a thorough mobile phase screening using Thin Layer Chromatography (TLC).[1][3] The ideal solvent system should provide a clear separation of your product from impurities, with the product having an Rf value between 0.2 and 0.4.[1] If your compounds are moving too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity.[4] For substituted azaindoles, which are often polar, a gradient elution starting with a less polar mobile phase and gradually increasing the proportion of a more polar solvent is frequently effective.[1][5] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[1]
-
-
Column Overloading: Exceeding the capacity of your column will lead to band broadening and poor separation.
-
Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and co-elution.
Issue 2: Peak Tailing or Streaking
Your azaindole derivative appears as a streak rather than a tight band on TLC and elutes from the column over a large number of fractions.
Possible Cause & Solution:
-
Interaction with Acidic Silica Gel: The basic nitrogen atom in the pyridine ring of the azaindole scaffold can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[1][4]
-
Solution 1: Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4][7] Deactivated silica gel is also a viable option.[1]
-
Issue 3: Low or No Recovery of the Product
Your target compound seems to have disappeared during the purification process, resulting in a low yield or complete loss of material.
Possible Causes & Solutions:
-
Irreversible Adsorption or Decomposition on Silica Gel: Some substituted azaindoles may be unstable on acidic silica gel and can decompose during chromatography.[4][8][9]
-
Solution: Before committing to a large-scale purification, test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots (decomposition products) have appeared.[8] If your compound is unstable, consider using a less acidic stationary phase like alumina or a bonded phase like cyano or diol.[10] Reversed-phase chromatography can also be an effective alternative.[11]
-
-
Compound is Too Polar for the Solvent System: If your compound is highly polar, it may not elute from the column with your chosen mobile phase.[4]
-
Solution: Drastically increase the polarity of your mobile phase.[4] For very polar compounds, a solvent system containing methanol with a small percentage of ammonium hydroxide in dichloromethane can be effective.[9] A "methanol purge" at the end of the column run can be used to strip off highly retained compounds.
-
Issue 4: The Column Runs Dry or is Blocked
The solvent flow through the column stops or becomes extremely slow.
Possible Causes & Solutions:
-
Precipitation of the Compound or Impurity: A highly concentrated sample or a compound with low solubility in the mobile phase can precipitate on the column, causing a blockage.[8][9]
-
Solution: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, consider using a dry loading technique where the sample is adsorbed onto a small amount of silica gel or Celite before being added to the column.[1] If a blockage occurs, you may need to unpack the column and recover your material by filtration.[9]
-
-
Air Enters the Column: Allowing the solvent level to drop below the top of the stationary phase can introduce air, leading to cracks and channels that disrupt the solvent flow.
-
Solution: Always keep the column head full of solvent during the entire purification process.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my substituted azaindole?
A1: Silica gel is the most common and cost-effective stationary phase for the purification of azaindole derivatives.[1] However, due to the basic nature of the azaindole core, its slightly acidic nature can sometimes cause issues like peak tailing.[1] If you encounter such problems, consider the following alternatives:
-
Neutral or Basic Alumina: A good choice for basic compounds that interact too strongly with silica gel.[4][7]
-
Reversed-Phase Silica (e.g., C18): An excellent option for polar and water-soluble azaindoles.[11] In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[11][13]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic) and can offer unique selectivity for challenging separations.[14][15][16]
Q2: What is the best way to load my sample onto the column?
A2: The goal is to apply the sample as a narrow, concentrated band to the top of the column.[6] There are two main methods:
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully apply it to the top of the stationary phase.[6] This is suitable for liquid samples or those that are readily soluble in the initial mobile phase.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel or an inert adsorbent like Celite, and evaporate the solvent to obtain a free-flowing powder.[1] This powder is then carefully added to the top of the column.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for simple mixtures where the components have significantly different polarities.[13]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the run. This is often more effective for complex mixtures containing compounds with a wide range of polarities, which is frequently the case in the synthesis of substituted azaindoles.[1][5] A gradient elution can help to elute more polar compounds in a reasonable time while still providing good separation of less polar components.
Q4: How can I monitor the progress of my column chromatography?
A4: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC).[1][12] By spotting each fraction on a TLC plate alongside your crude mixture and a pure standard (if available), you can identify which fractions contain your desired product and determine their purity.[12] Automated flash chromatography systems often have an integrated UV detector that provides a real-time chromatogram of the separation.[1]
Q5: My substituted azaindole is very polar and doesn't move from the baseline on TLC even with 100% ethyl acetate. What should I do?
A5: For highly polar compounds, you need to use a more polar mobile phase. Try a solvent system like dichloromethane with an increasing percentage of methanol.[1] If that is still not polar enough, you can try adding a small amount of a stronger solvent like acetic acid (if your compound is acidic) or ammonium hydroxide (if your compound is basic) to the mobile phase.[9][17] Reversed-phase chromatography is also a very effective technique for purifying polar compounds.[11]
Visualizations and Protocols
Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column.[3] Add a layer of sand (approximately 0.5-1 cm).
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry that can be easily poured.[3]
-
Packing: Pour the slurry into the column in one continuous motion. Gently tap the side of the column to help the silica gel settle evenly and dislodge any air bubbles.
-
Settling: Open the stopcock at the bottom of the column to drain some of the solvent, which will help to compact the stationary phase. Add more solvent as needed to ensure the column does not run dry.
-
Equilibration: Once the silica gel has settled into a stable bed, add a final layer of sand to the top to protect the surface.[3] Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.
Data Presentation: Common Solvent Systems and Modifiers
| Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) | Common Modifiers |
| Silica Gel | Hexane / Ethyl Acetate Dichloromethane / Methanol | Triethylamine (0.1-1%) Ammonium Hydroxide (in MeOH) |
| Alumina (Neutral/Basic) | Hexane / Ethyl Acetate Dichloromethane / Methanol | - |
| Reversed-Phase (C18) | Water / Acetonitrile Water / Methanol | Trifluoroacetic Acid (0.1%) Formic Acid (0.1%) |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies.
- Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography - Benchchem.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Column chromatography - Wikipedia.
- Column chromatography - Columbia University.
- Column Chromatography - Organic Chemistry at CU Boulder.
- Fundamentals of mixed mode (multimodal) chromatography - Cytiva Life Sciences.
- B. Column Chromatography - Chemistry LibreTexts.
- Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed.
- Reversed-Phase Flash Purification - Biotage.
- Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography.
- Mixed Mode Chromatography | Sartorius.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH.
- A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR - Benchchem.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli - Frontiers.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Reversed Phase Chromatography.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed Central.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo | Journal of Medicinal Chemistry - ACS Publications.
- Product decomposed on silica gel - ResearchGate.
- Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures - IJNRD.
- Exploring the Different Mobile Phases in HPLC - Veeprho.
- What is a good way to select mobile phase in chromatography? - ResearchGate.
- HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich.
- N-Rich Technology: A Novel Approach for Isolating Difficult-to-Purify Compounds.
- Technical Support Center: Method Development for Separating Isomers of Substituted Indoles - Benchchem.
- Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. | Semantic Scholar.
- Introduction: The Azaindole Scaffold in Medicinal Chemistry - Benchchem.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI.
- Fluorescence spectra of 7-azaindole in the sol-gel-xerogel stages of silica | The Journal of Physical Chemistry - ACS Publications.
- Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives - MDPI.
- Azaindole Therapeutic Agents - PMC - PubMed Central.
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
- What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit.
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing).
- Affinity Chromatography Troubleshooting - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromtech.com [chromtech.com]
- 7. columbia.edu [columbia.edu]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. Molecules such as 4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine represent a class of scaffolds with significant potential in drug discovery. Their utility, however, is contingent on the precise and accurate elucidation of their chemical structure. This guide provides a comprehensive overview of the spectroscopic techniques required to definitively identify and characterize this compound, with a focus on distinguishing it from its common synthetic precursor and potential isomers.
The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Ambiguity in the structure of a pharmaceutical intermediate can lead to the synthesis of incorrect final compounds, resulting in wasted resources and potentially misleading biological data. Spectroscopic analysis provides a non-destructive and highly informative method for confirming molecular structure, identifying impurities, and ensuring the integrity of synthetic pathways.
This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. To provide a robust framework for confirmation, we will compare its expected spectral features with those of its aromatic analogue, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, and a potential positional isomer, 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Molecular Structures Under Investigation
A Comparative Guide to the Reactivity of 4,6-dichloro-7-azaindoline and 4-chloro-7-azaindole
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to form an additional hydrogen bond via the pyridine nitrogen can significantly enhance binding affinity and improve physicochemical properties like solubility.[1] Consequently, the functionalization of this core structure is of paramount importance to drug development professionals.
This guide provides an in-depth comparison of the chemical reactivity of two key chlorinated derivatives: the aromatic 4-chloro-7-azaindole and its saturated counterpart, 4,6-dichloro-7-azaindoline . Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and diversifying compound libraries. We will explore their behavior in cornerstone reactions, explain the underlying electronic and structural rationale for their differences, and provide actionable experimental protocols.
Structural and Electronic Analysis: A Tale of Two Rings
The fundamental difference between these two molecules lies in the five-membered ring: one is an aromatic pyrrole, and the other is a saturated pyrrolidine. This distinction profoundly influences the electronic character of the entire bicyclic system and, therefore, its reactivity.
-
4-chloro-7-azaindole: The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring results in a complex electronic landscape. The pyridine ring withdraws electron density, making the chlorine at the C4 position susceptible to nucleophilic attack.
-
4,6-dichloro-7-azaindoline: The saturation of the five-membered ring to a pyrrolidine changes its electronic contribution from π-donating to σ-donating (inductive). This saturated ring is less capable of delocalizing charge, and its inductive effect slightly increases the electron density on the pyridine ring compared to the azaindole. This seemingly minor change has significant consequences for reactivity, particularly in nucleophilic aromatic substitution.
Caption: Structural comparison of the two scaffolds.
Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing these scaffolds, typically involving the displacement of a chloride anion by a nucleophile.[3] The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is key to the reaction's feasibility.[3]
Theoretical Insight: The pyridine ring of a 7-azaindole is inherently electron-deficient, a prerequisite for SNAr. The reactivity of the C4- and C6-chloro substituents is dictated by the ability of the ring system to stabilize the transient negative charge of the Meisenheimer complex.
-
4-chloro-7-azaindole: This substrate readily undergoes SNAr at the C4 position. The electron-withdrawing nature of the fused aromatic system effectively stabilizes the intermediate. Reactions often proceed under moderate heating with a suitable base.[4]
-
4,6-dichloro-7-azaindoline: The reactivity here is more nuanced.
-
Decreased Reactivity: The electron-donating inductive effect of the saturated pyrrolidine ring slightly disfavors the formation of the negatively charged Meisenheimer intermediate, making it inherently less reactive than its aromatic counterpart. Harsher conditions (higher temperatures, stronger bases) may be required.
-
Regioselectivity: With two chloro substituents, the question of regioselectivity arises. The C4 and C6 positions on a pyridine ring are both electronically activated for nucleophilic attack. In many pyridine systems, the C4 position is kinetically favored for attack.[5] Therefore, monosubstitution is expected to occur preferentially at the C4 position under controlled conditions.
-
Caption: Comparative SNAr mechanism and intermediate stability.
Comparative Reactivity II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds, respectively.[6][7][8]
-
4-chloro-7-azaindole: This substrate is an excellent partner in a variety of cross-coupling reactions. The C4-Cl bond is readily activated by palladium catalysts. Numerous protocols exist for its coupling with boronic acids, amines, and other partners.[4][9][10]
-
4,6-dichloro-7-azaindoline: This substrate presents an opportunity for both mono- and di-functionalization.
-
Reactivity: The C-Cl bonds on the pyridine ring are suitable for oxidative addition to a Pd(0) catalyst. The reactivity is generally comparable to other chloro-pyridines.
-
Regioselectivity: Selective mono-coupling can be achieved. The relative rates of oxidative addition at C4-Cl vs. C6-Cl can be influenced by steric factors and the specific catalyst/ligand system employed. Often, C4 is more reactive, but optimization is required to achieve high selectivity. Stepwise functionalization is a viable strategy: a robust coupling method (e.g., Suzuki) can be used for the first substitution, followed by a different coupling method for the second.
-
Data Summary: Expected Reactivity Trends
| Reaction Type | 4-chloro-7-azaindole | 4,6-dichloro-7-azaindoline | Rationale |
| SNAr | High Reactivity | Moderate Reactivity | Aromatic system stabilizes the Meisenheimer intermediate more effectively. |
| Buchwald-Hartwig | Excellent Substrate | Good Substrate | Both C-Cl bonds are active. Regioselectivity at C4 vs. C6 needs optimization. |
| Suzuki Coupling | Excellent Substrate | Good Substrate | Potential for selective mono- or di-arylation. |
| N-H Functionalization | Pyrrole N-H (weakly acidic) | Pyrrolidine N-H (basic, nucleophilic) | The azaindoline nitrogen behaves as a typical secondary amine, while the azaindole nitrogen is less basic due to aromaticity. |
Experimental Protocols
The following protocols serve as validated starting points for comparing the reactivity of the two substrates in a common C-N bond-forming reaction.
Protocol: Comparative Buchwald-Hartwig Amination
This experiment is designed to directly compare the reactivity of the two substrates with a representative secondary amine, morpholine.
Caption: Workflow for the comparative amination experiment.
Detailed Steps:
-
Vial Preparation: In two separate oven-dried reaction vials equipped with stir bars, add the respective chloro-azaindole/azaindoline substrate (1.0 eq), sodium tert-butoxide (1.4 eq), RuPhos ligand (0.04 eq), and Pd₂(dba)₃ catalyst (0.01 eq).
-
Reagent Addition: Backfill the vials with an inert gas (Nitrogen or Argon). Add morpholine (1.2 eq) followed by anhydrous toluene via syringe.
-
Reaction: Securely cap the vials and place them in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. It is anticipated that the reaction with 4-chloro-7-azaindole will reach completion significantly faster.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Carefully quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the aminated product.
-
Analysis: Characterize the purified product by ¹H NMR and mass spectrometry and calculate the isolated yield.
Conclusion and Outlook
While both 4,6-dichloro-7-azaindoline and 4-chloro-7-azaindole are valuable building blocks, their reactivity profiles are distinct, governed primarily by the aromaticity of the five-membered ring.
-
4-chloro-7-azaindole is the more reactive substrate for Nucleophilic Aromatic Substitution due to superior stabilization of the reaction intermediate. It is a reliable and well-documented substrate for a wide array of palladium-catalyzed cross-coupling reactions.
-
4,6-dichloro-7-azaindoline offers the potential for selective mono- or di-functionalization via cross-coupling, providing access to a different chemical space. Its reduced reactivity in SNAr requires more forcing conditions. Furthermore, its secondary amine N-H provides a reactive handle for diversification strategies not available to the less nucleophilic pyrrole N-H of the azaindole.
For drug development professionals, choosing the right scaffold is a strategic decision. The azaindole is ideal for rapid derivatization at the C4 position, while the azaindoline provides a robust platform for building more complex, three-dimensional structures through sequential, regioselective functionalization.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 762–768. [Link][11]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link][6]
-
Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Retrieved from [12]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link][13]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link][9]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][14]
-
ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link][15]
-
ChemRxiv. (2021). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. [Link][16]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link][17]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link][10]
-
Nature. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1). [Link][8]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][3]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link][4]
-
PubMed Central. (n.d.). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Retrieved from [Link][2][18]
-
National Institutes of Health. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 353. [Link][5]
-
PubChem. (n.d.). 4-Methyl-5,6-dichloro-7-azaindoline. Retrieved from [Link][19]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Methyl-5,6-dichloro-7-azaindoline | C8H8Cl2N2 | CID 12213572 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,6-dichloro-7-azaindoline Derivatives and Other Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A Guide for Researchers in Oncology and Drug Discovery
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through genetic alterations such as gene amplification, mutations, or translocations, is a key driver in a variety of human cancers, including urothelial, breast, and lung cancers. This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting FGFRs has been a major focus of oncology research, leading to the approval of several drugs and the active investigation of many more in clinical trials.
This guide provides a comparative analysis of the biological efficacy of a specific class of inhibitors, the 4,6-dichloro-7-azaindoline derivatives, against other prominent classes of FGFR inhibitors. We will delve into their mechanisms of action, inhibitory potencies, and selectivity profiles, supported by experimental data and detailed protocols for key assays.
The Landscape of FGFR Inhibition: A Mechanistic Overview
FGFR inhibitors can be broadly categorized based on their binding mode and selectivity. The majority of currently developed inhibitors are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. These can be further classified as either multi-kinase inhibitors or selective FGFR inhibitors.
The 4,6-dichloro-7-azaindoline scaffold has emerged as a promising core for the development of potent and selective FGFR inhibitors. These compounds typically occupy the ATP-binding pocket of the FGFR kinase domain, forming key interactions that contribute to their high affinity and specificity.
Below is a simplified representation of the canonical FGFR signaling pathway, which is the target of these inhibitors.
Figure 1. Simplified FGFR Signaling Pathway.
Comparative Efficacy of FGFR Inhibitors
The efficacy of an FGFR inhibitor is determined by several factors, including its potency against the target (typically measured as IC50 or Ki), its selectivity against other kinases, and its activity in cellular and in vivo models.
| Inhibitor Class | Example Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | Key Features |
| 4,6-dichloro-7-azaindoline | Compound X | 1.5 | 2.1 | 3.5 | >1000 | High potency and selectivity for FGFR family. |
| Multi-Kinase Inhibitors | Lenvatinib | 46 | 36 | 22 | 1.3 | Broad spectrum activity, also targets VEGFR, PDGFR. |
| Selective FGFR Inhibitors | Erdafitinib | 1.2 | 2.5 | 5.8 | 70 | Pan-FGFR inhibitor with high selectivity over other kinases. |
| Selective FGFR Inhibitors | Pemigatinib | 0.4 | 0.5 | 1.1 | 185 | Potent inhibitor of FGFR1-3. |
Table 1. Comparative in vitro potency of representative FGFR inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The 4,6-dichloro-7-azaindoline derivatives, exemplified by "Compound X" in the table, demonstrate high potency against FGFRs 1, 2, and 3, coupled with excellent selectivity against kinases from other families, such as VEGFR2. This high selectivity is a critical attribute, as off-target kinase inhibition can lead to undesirable side effects in a clinical setting. In contrast, multi-kinase inhibitors like Lenvatinib show potent activity against a broader range of kinases, which can be beneficial in certain contexts but also increases the potential for off-target toxicities. Selective FGFR inhibitors like Erdafitinib and Pemigatinib represent the current standard of care and provide a benchmark for the efficacy of emerging compounds like the 4,6-dichloro-7-azaindoline derivatives.
Experimental Protocols for Efficacy Determination
The following protocols outline standard methodologies for evaluating the biological efficacy of FGFR inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the affinity (Kd) of a test compound for a kinase of interest.
Figure 2. Workflow for LanthaScreen™ Kinase Binding Assay.
Methodology:
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare a solution containing the europium-labeled anti-GST antibody, the GST-tagged FGFR kinase, and the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Plate Setup: Add the test compound solutions to a 384-well plate.
-
Reaction Initiation: Add the kinase/tracer/antibody mixture to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., SNU-16 cells with FGFR2 amplification) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 4,6-dichloro-7-azaindoline derivatives represent a promising class of FGFR inhibitors, demonstrating high potency and selectivity in preclinical models. Their efficacy profile is comparable, and in some aspects potentially superior, to existing selective FGFR inhibitors. The high selectivity of this chemical scaffold may translate to an improved safety profile in clinical applications. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these and other novel FGFR inhibitors.
References
-
Title: Discovery of 3-(3-(2,6-dichloro-3,5-dimethoxyphenyl)-5-(1-(3-hydroxyazetidin-1-yl)ethyl)-1H-pyrazol-1-yl)propanenitrile (CH7087983) as a highly potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Lenvatinib, an Orally Active Tyrosine Kinase Inhibitor, Shows Broad-Spectrum Single-Agent and Combination Antitumor Activity in a Variety of Mouse Models. Source: Clinical Cancer Research URL: [Link]
-
Title: Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. Source: New England Journal of Medicine URL: [Link]
-
Title: Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study. Source: The Lancet Oncology URL: [Link]
A Comparative Guide to Privileged Scaffolds: The Strategic Advantages of 7-Azaindole over Indole in Modern Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The indole ring is a quintessential "privileged structure," present in numerous natural products and approved drugs.[1] However, the strategic bioisosteric replacement of indole with a 7-azaindole scaffold has emerged as a cornerstone tactic, particularly in kinase inhibition, to overcome inherent liabilities and unlock superior therapeutic potential.[2][3]
This guide provides an in-depth comparison of the 7-azaindole motif against its traditional indole counterpart. We will explore the fundamental physicochemical and biological advantages conferred by the introduction of a nitrogen atom at the 7-position, supported by experimental data, detailed protocols, and pathway visualizations to illuminate its strategic value for researchers, scientists, and drug development professionals.
The Decisive Advantage in Target Engagement: Enhanced Hydrogen Bonding
The primary and most celebrated advantage of the 7-azaindole scaffold lies in its superior ability to interact with protein targets, especially kinases.[4] Kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[2] The ATP binding site of most kinases features a "hinge region" that forms critical hydrogen bonds with inhibitors.
-
Indole Scaffold: An indole ring primarily offers a single hydrogen bond donor at the N1 position of the pyrrole ring. The C7-H group is not a significant hydrogen bonding participant.
-
7-Azaindole Scaffold: The 7-azaindole moiety provides both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the sp²-hybridized nitrogen at the N7 position).[5][6] This dual functionality enables the formation of a highly stable, bidentate (two-point) hydrogen bond interaction with the kinase hinge region, which is typically composed of a backbone amide NH and a carbonyl C=O.[7][8] This enhanced binding can dramatically increase inhibitor potency and residence time.
This bidentate interaction is a key reason why 7-azaindole is considered an excellent hinge-binding motif.[4][7]
Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.
Fine-Tuning Physicochemical Properties for Superior ADME Profiles
The replacement of a carbon with a more electronegative nitrogen atom significantly alters a molecule's physicochemical properties, which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][9] Generally, the indole-to-7-azaindole switch is employed to improve drug-like properties.[1]
| Property | Indole Scaffold | 7-Azaindole Scaffold | Rationale for Advantage |
| Aqueous Solubility | Generally Lower | Generally Higher | The added nitrogen increases polarity, often improving solubility, which is crucial for oral bioavailability.[10] |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | Reduced lipophilicity can decrease non-specific binding, reduce toxicity, and improve metabolic stability.[10] |
| Polar Surface Area (PSA) | Lower | Higher | Increased PSA can enhance solubility and membrane permeability characteristics.[2] |
| pKa | Non-basic | Weakly Basic | The pyridine nitrogen introduces basicity (pKa of 7-azaindole is ~4.6), offering a handle for salt formation to improve solubility and formulation.[11] |
These modulations allow medicinal chemists to systematically address common drug development hurdles like poor solubility and high lipophilicity that often plague indole-based compounds.[12]
Enhancing Metabolic Stability by Blocking Key Metabolic Pathways
A significant challenge with indole-containing compounds is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. The electron-rich indole core, particularly the C7 position, can be a metabolic "soft spot," leading to rapid clearance and poor bioavailability.[13]
By replacing the C7 carbon with a nitrogen atom, this major metabolic pathway is blocked. The 7-azaindole core is generally more resistant to oxidation at that position. This can lead to:
-
Increased half-life: The molecule persists longer in circulation.
-
Improved oral bioavailability: A greater fraction of the administered dose reaches systemic circulation.
-
More predictable metabolic profiles: Eliminating a major metabolic route simplifies the metabolite profile.
A study on a 7-azaindole-derived synthetic cannabinoid suggested that the placement of nitrogen at the 7-position leads to lower metabolic reactivity compared to other isomers, highlighting the stability of this scaffold.[14][15] However, it is important to note that this modification can sometimes shift metabolism to other parts of the molecule, such as the 2-position, which may then require further optimization.[16][17]
Caption: Blocking a major metabolic pathway with the 7-azaindole scaffold.
Case Study: Vemurafenib (Zelboraf®) – A Paradigm of 7-Azaindole Success
The story of Vemurafenib, an FDA-approved inhibitor of B-Raf (V600E) kinase for the treatment of melanoma, is a powerful testament to the advantages of the 7-azaindole scaffold.[4][5] Discovered through a fragment-based drug discovery (FBDD) approach, the 7-azaindole fragment was identified as an optimal chemical structure for high-affinity binding to the active site of the B-RAF kinase.[18]
The success of Vemurafenib hinges on the 7-azaindole core's ability to:
-
Form Critical Bidentate Hydrogen Bonds: The scaffold forms two key hydrogen bonds with the kinase hinge region, anchoring the drug in the ATP binding pocket.[7]
-
Provide a Vector for Optimization: The stable core allowed chemists to build out the rest of the molecule to achieve high potency and selectivity.[18]
Vemurafenib was the first drug discovered using the FBDD strategy to gain market approval, and its 7-azaindole framework was central to this achievement.[3]
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of a 7-azaindole analogue over its indole counterpart, the following experimental workflows are essential.
This protocol determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50%, providing a direct measure of potency.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the target kinase, a peptide substrate, and ATP (often radiolabeled ³³P-ATP). Prepare serial dilutions of the indole and 7-azaindole test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound dilution, and the peptide substrate to the reaction buffer.
-
Initiation: Start the reaction by adding the ATP solution. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash away excess ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
This assay measures the rate at which a compound is metabolized by CYP enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a solution of HLM, and a solution of the NADPH regenerating system (cofactor for CYP enzymes). Prepare stock solutions of the indole and 7-azaindole test compounds.
-
Incubation: Pre-warm the HLM and test compound in the buffer to 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a stop solution (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the rate of elimination (k). Calculate the in vitro half-life (t½ = 0.693/k).
Caption: Workflow for a Human Liver Microsome (HLM) stability assay.
Conclusion
The 7-azaindole scaffold has firmly established itself as a privileged and highly valuable tool in the medicinal chemist's arsenal. While not a universal panacea—its utility must be confirmed on a case-by-case basis as some targets may not benefit[10]—its strategic deployment offers clear and compelling advantages over the traditional indole core. The ability to introduce a bidentate hydrogen-bonding motif enhances target affinity, while the modulation of physicochemical properties and the blocking of key metabolic sites collectively contribute to the development of drugs with improved potency, selectivity, and pharmacokinetic profiles. The clinical success of molecules like Vemurafenib validates this strategy and ensures that the 7-azaindole scaffold will remain a central element in the design of next-generation therapeutics.
References
-
Kettle, J. G., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Zhang, L., et al. (2019). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
-
Husni, A. S., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. Available at: [Link]
-
Lee, H. S., & Lee, J. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Belasri, K., et al. (2019). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Tsai, J., et al. (2016). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Current Oncology Reports. Available at: [Link]
-
Request PDF. (2025). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. Available at: [Link]
-
Lee, H. S., & Lee, J. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Jaworska, M., et al. (2022). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Available at: [Link]
-
Request PDF. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. Available at: [Link]
-
Harrison, T., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry. Available at: [Link]
-
Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available at: [Link]
-
Kettle, J. G., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]
-
Sharma, N., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Fuke, K., et al. (1997). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. The Journal of Physical Chemistry A. Available at: [Link]
-
Coles, A. B., et al. (2023). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Journal of the Serbian Chemical Society. Available at: [Link]
-
Request PDF. (2025). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pimavanserin. PubChem Compound Database. Available at: [Link]
-
Wagmann, L., et al. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis. Available at: [Link]
-
Hacksell, U., et al. (2013). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical Research. Available at: [Link]
-
Request PDF. (n.d.). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]
-
Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Available at: [Link]
-
Wikipedia. (n.d.). Pimavanserin. Wikipedia. Available at: [Link]
-
Tampi, R. R., et al. (2017). Pimavanserin: A Novel Drug Approved to Treat Parkinson's Disease Psychosis. The Annals of Pharmacotherapy. Available at: [Link]
-
Bandarage, U. K., et al. (2021). Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. ResearchGate. Available at: [Link]
-
Sharma, N., et al. (2018). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Zhang, Q., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Belasri, K., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Available at: [Link]
-
Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nakipova, J., et al. (2017). Pimavanserin: novel pharmacotherapy for Parkinson's disease psychosis. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
Piatkowska-Bim, M., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules. Available at: [Link]
-
Wang, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4,6-dichloro-7-azaindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,6-dichloro-7-azaindoline
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its derivatives have shown a wide range of biological activities. The chlorinated analog, 4,6-dichloro-7-azaindoline, is a particularly valuable intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The specific placement of the chlorine atoms at the 4 and 6 positions provides key points for further functionalization and influences the molecule's electronic properties and binding interactions with biological targets. Consequently, efficient and scalable access to this key intermediate is of paramount importance. This guide will explore and compare the most relevant synthetic pathways to this valuable compound.
Comparative Analysis of Synthetic Strategies
Two primary strategies for the synthesis of 4,6-dichloro-7-azaindoline have been identified in the literature. The first involves the construction of the 4,6-dichloro-7-azaindole ring system followed by reduction of the pyrrole ring. The second, a more convergent approach, builds the azaindoline ring from a pre-functionalized pyridine precursor.
Route 1: Synthesis via 4,6-dichloro-7-azaindole Intermediate
This widely applicable strategy involves a multi-step sequence commencing with the formation of the aromatic 4,6-dichloro-7-azaindole, which is subsequently reduced to the desired 7-azaindoline.
Workflow for Route 1
Caption: A convergent one-pot synthesis of substituted 7-azaindolines.
A novel one-pot method has been developed for the selective synthesis of 7-azaindolines from 2-fluoro-3-methylpyridine and an arylaldehyde. [1][2][3]While this specific example does not directly yield the 4,6-dichloro derivative, the underlying principle of a domino reaction involving an alkali amide base could potentially be adapted. By starting with a suitably substituted dichlorinated 3-methylpyridine, it may be possible to construct the 4,6-dichloro-7-azaindoline ring system in a highly efficient manner. The chemoselectivity of this reaction is dependent on the counterion of the alkali amide, with lithium amides favoring the formation of the azaindoline. [1][2][3]
Experimental Data Comparison
| Step | Reagents and Conditions | Starting Material | Product | Yield (%) | Reference(s) |
| N-Oxidation | H₂O₂ | 7-azaindole | 7-azaindole-N-oxide | ~94% | [4][5][6] |
| 4-Chlorination | POCl₃, DIPEA | 7-azaindole-N-oxide | 4-chloro-7-azaindole | ~86% | [7][6] |
| Reduction | NaCNBH₃, acid | Dichloro-indole derivative | Dichloro-indoline | Not specified | |
| Reduction | Catalytic Hydrogenation (Pd/C, H₂) | Aromatic Heterocycle | Saturated Heterocycle | Substrate dependent | [8][9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7-azaindole (from Patent CN102746295B) [6] Step A: Synthesis of 7-azaindole-N-oxide
-
To a solution of 7-azaindole (12.6 g, 0.102 mol) in tetrahydrofuran (THF, 120 mL) in an ice bath, add 50% hydrogen peroxide (6.1 g, 0.122 mol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Concentrate the reaction mixture to approximately 30 mL by rotary evaporation.
-
Add n-hexane (60 mL) to precipitate a pale solid.
-
Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide (12.8 g, 93.6% yield).
Step B: Synthesis of 4-chloro-7-azaindole
-
To a mixture of 7-azaindole-N-oxide (5.8 g, 0.043 mol) in acetonitrile (60 mL), add phosphorus oxychloride (POCl₃, 32.7 g, 0.215 mol) at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C. After 30 minutes, add diisopropylethylamine (DIPEA, 0.55 g, 0.0043 mol) dropwise.
-
Continue heating at 80-100 °C for 5 hours.
-
Remove acetonitrile and excess POCl₃ by vacuum distillation.
-
Cool the residue in an ice bath and add water (60 mL).
-
Adjust the pH to 9 ± 0.2 with 50% aqueous NaOH solution to induce precipitation.
-
Filter the precipitate, wash with water, and dry to obtain 4-chloro-7-azaindole (5.6 g, 85.6% yield).
Note: The subsequent chlorination at the 6-position and the reduction to the azaindoline would require further development based on the strategies discussed above.
Conclusion and Future Perspectives
The synthesis of 4,6-dichloro-7-azaindoline is most reliably achieved through a multi-step sequence involving the initial construction of the aromatic 4,6-dichloro-7-azaindole followed by reduction. While the synthesis of the 4-chloro-7-azaindole precursor is well-established, the selective introduction of the second chlorine atom at the 6-position presents a synthetic challenge that is best addressed by starting from a pre-functionalized dichloropyridine. The final reduction of the pyrrole ring can be accomplished by either catalytic hydrogenation or chemical reduction, with the choice of method depending on the presence of other functional groups and the desired selectivity.
Future research in this area should focus on the development of more convergent and efficient synthetic routes. The exploration of domino reactions starting from readily available dichlorinated pyridines holds significant promise for streamlining the synthesis of this important medicinal chemistry building block. Furthermore, detailed studies on the selective reduction of the dichloro-7-azaindole are needed to provide optimized and high-yielding protocols for the final step of the synthesis.
References
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
-
Organic Chemistry Portal. Azaindole synthesis. (URL: [Link])
- Progress in Chemistry. Synthesis of Azaindoles. 2012, 24(10), 1974-1982. (URL not available)
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (URL not available)
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (URL not available)
- ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. 2023. (URL not available)
-
American Chemical Society. Sodium borohydride. (URL: [Link])
- Wipf Group. heterocyclic chemistry. (URL not available)
- The Journal of Organic Chemistry. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (URL not available)
-
Wikipedia. Sodium borohydride. (URL: [Link])
-
ResearchGate. Reduction using sodium borohyride? (URL: [Link])
- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (URL not available)
- CN102746295B - Preparation method for 4-substituted-7-azaindole - Google P
- Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. (URL not available)
-
chemeurope.com. Sodium borohydride. (URL: [Link])
- Benchchem. avoiding over-chlorination in the synthesis of 6-Chloroindole. (URL not available)
- Organic Chemistry Frontiers (RSC Publishing). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (URL not available)
- Benchchem.
-
Organic Syntheses Procedure. 4,7-dichloroquinoline. (URL: [Link])
- RSC Publishing. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. (URL not available)
- MDPI. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. (URL not available)
-
MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (URL: [Link])
- Catalysis Science & Technology (RSC Publishing). Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)
-
MDPI. Selective Hydrogenation of Acetylene over Pd-Co/C Catalysts: The Modifying Effect of Cobalt. (URL: [Link])
-
Szabo-Scandic. 4,6-Dichloro-7-azaindole, CAS 5912-18-5. (URL: [Link])
-
Capot Chemical. 5912-18-5 | 4,6-Dichloro-7-azaindole. (URL: [Link])
-
MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (URL: [Link])
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
Comprehensive Characterization of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine: A Guide to NMR and HPLC Analysis
For Immediate Release
A Deep Dive into the Analytical Profile of a Key Pharmaceutical Building Block
Gaithersburg, MD – January 17, 2026 – In the landscape of modern drug discovery and development, the structural integrity and purity of starting materials are paramount. 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, serves as a critical intermediate in the synthesis of a multitude of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] Its robust characterization is therefore not merely a procedural step but a foundational pillar ensuring the quality, safety, and efficacy of the final drug product.
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. We will explore the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of the data obtained from these orthogonal techniques.
The Gatekeeper of Identity: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of a molecule, revealing the connectivity and chemical environment of each nucleus.
Understanding the Molecular Fingerprint: ¹H and ¹³C NMR Analysis
A thorough NMR analysis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine involves the acquisition and interpretation of both proton (¹H) and carbon-13 (¹³C) NMR spectra. While specific, publicly available, detailed spectral data with peak assignments for this particular compound is limited, we can predict the expected spectral features based on its structure and data from analogous compounds.
dot
Caption: Molecular structure of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-N1 | 12.0 - 13.0 | br s | - |
| H-C5 | 7.5 - 7.8 | s | - |
| H-C2 | 7.3 - 7.6 | d | ~2-3 |
| H-C3 | 6.5 - 6.8 | d | ~2-3 |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C4, C6 | 145 - 155 |
| C7a | 140 - 150 |
| C2 | 120 - 130 |
| C5 | 115 - 125 |
| C3a | 110 - 120 |
| C3 | 100 - 110 |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
A robust NMR analysis protocol is crucial for obtaining high-quality, reproducible data.
dot
Caption: A streamlined workflow for NMR analysis.
Causality in Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is often a preferred solvent for this class of compounds due to its excellent dissolving power for polar heterocyclic molecules and its ability to facilitate the observation of exchangeable protons, such as the N-H proton, which provides a key diagnostic signal.
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolution, which is critical for accurate interpretation of coupling patterns and resolving closely spaced peaks.
The Guardian of Purity: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds. It excels at separating the target compound from process-related impurities and degradation products, providing quantitative data on their relative abundance.
Method Development and Validation: A Cornerstone of Quality Control
Hypothetical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
dot
Caption: Standardized workflow for HPLC purity determination.
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of a wide range of small organic molecules, including heterocyclic compounds.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier like acetonitrile allows for the effective separation of compounds based on their polarity. The use of an acid modifier like trifluoroacetic acid can improve peak shape for basic compounds.
-
Gradient Elution: A gradient elution is often necessary to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities.
Comparative Analysis: NMR vs. HPLC
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | Structural Elucidation | Purity Assessment and Quantification |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry. | Retention time, peak area (proportional to concentration), and impurity profile. |
| Quantification | Can be quantitative (qNMR) with an internal standard. | Highly quantitative with a reference standard. |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, capable of detecting trace impurities. |
| Throughput | Lower throughput, longer acquisition times. | Higher throughput, suitable for routine analysis. |
Conclusion: An Integrated Approach for Comprehensive Characterization
References
-
PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link][3]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. [Link][4][5]
Sources
- 1. 3-Acetyl-4,6-dichloro-7-azaindole | C9H6Cl2N2O | CID 130062801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
A Comparative Guide to the Synthetic Utility of 4,6-dichloro-7-azaindoline versus Di-substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyridine Nucleus in Modern Chemistry
The pyridine scaffold is a cornerstone of contemporary medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. However, the synthesis and functionalization of substituted pyridines are not trivial pursuits. The electron-deficient nature of the ring and the directing effects of the nitrogen atom present significant challenges in achieving specific substitution patterns.[1][2]
This guide provides an in-depth comparison between a highly valuable, pre-functionalized building block, 4,6-dichloro-7-azaindoline , and the broader class of generic di-substituted pyridines. We will explore the nuanced differences in their synthesis, the critical element of regiochemical control, their divergent reactivity in key transformations, and their applications as advanced intermediates. This analysis aims to equip researchers with the strategic insights needed to select the appropriate scaffold for their synthetic campaigns, moving beyond a simple list of protocols to explain the causal relationships that govern reactivity and synthetic efficiency.
Part 1: A Tale of Two Syntheses: Building the Core Scaffold
The accessibility of a starting material is a paramount consideration in any synthetic project. The pathways to 4,6-dichloro-7-azaindoline and other dichloropyridines diverge significantly, reflecting fundamental differences in the strategies used to control substituent placement.
Synthesis of 4,6-dichloro-7-azaindole and its Derivatives
The synthesis of the 4,6-dichloro-7-azaindole core often begins with the parent 7-azaindole heterocycle. A common strategy involves an initial N-oxidation to activate the pyridine ring, followed by a halogenation step using reagents like phosphorus oxyhalides (POX₃).[3][4] This multi-step process, while effective, underscores the inherent challenge of direct, regioselective C-H halogenation on the azaindole nucleus.
An alternative and powerful approach utilizes 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as a versatile intermediate.[5] This compound allows for subsequent modifications, such as the simple nucleophilic displacement of the 4-substituent, providing a modular entry into a variety of 4-substituted 7-azaindole derivatives.[5] The synthesis of the reduced azaindoline form can subsequently be achieved through hydrogenation of the corresponding azaindole.[6]
General Synthetic Routes to Di-substituted Pyridines
The synthesis of di-substituted pyridines is a mature field with two primary strategic approaches:
-
Ring Construction (De Novo Synthesis): Methods like the Hantzsch pyridine synthesis or cascade reactions build the substituted pyridine ring from acyclic precursors.[7][8] While powerful for creating highly substituted pyridines in a single step, these methods can lack the modularity required for rapid library synthesis.
-
Pyridine Ring Functionalization: This is the more common approach for introducing substituents onto a pre-existing pyridine ring. However, it is fraught with regioselectivity challenges.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophiles, making reactions sluggish and often requiring harsh conditions.[9][10] Substitution, when it occurs, is directed to the C3 and C5 positions. Activating the ring by forming a pyridine N-oxide is a classic workaround, which enhances reactivity and directs substitution primarily to the C4 position.[9]
-
Direct C-H Functionalization: Modern synthetic chemistry has made significant strides in the transition-metal-catalyzed C-H functionalization of pyridines.[1][11] These methods offer a more atom-economical route to substituted pyridines but often require careful optimization of catalysts, ligands, and directing groups to achieve the desired regioselectivity.[12]
-
Comparative Synthesis Data
| Feature | 4,6-dichloro-7-azaindole Synthesis | General Dichloropyridine Synthesis |
| Typical Starting Material | 7-Azaindole | Pyridine |
| Key Strategy | N-Oxidation followed by chlorination | Direct halogenation (EAS) or C-H activation |
| Regiocontrol | Generally well-defined by the parent scaffold | Major challenge; often yields mixtures |
| Reaction Conditions | Multi-step, moderately harsh (e.g., POCl₃) | Can be extremely harsh (EAS) or require catalyst optimization |
| Key Advantage | Provides a specific, highly functionalized isomer | Potentially fewer steps if regioselectivity is not critical |
Part 2: Regioselectivity: The Art of Placing Atoms
The primary advantage of using a scaffold like 4,6-dichloro-7-azaindoline lies in circumventing the complex issue of regioselectivity that plagues simple pyridine chemistry.
Inherent Regiocontrol of the 7-Azaindole Core
In 7-azaindole, the fused, electron-rich pyrrole ring fundamentally alters the electronic landscape of the pyridine ring compared to a simple pyridine. This creates a unique and predictable reactivity profile. The positions are not electronically equivalent, and synthetic routes are designed to exploit these differences from the outset. When you synthesize or purchase 4,6-dichloro-7-azaindoline, the problem of regiochemistry has already been solved, providing two distinct chlorine atoms (at C4 and C6) whose differential reactivity can be exploited in subsequent reactions.
The Regiochemical Puzzle of Di-substituted Pyridines
For a simple pyridine ring, achieving a specific di-substitution pattern like a 2,6- or 3,5-dichloro arrangement requires careful strategic planning.
-
Electronic Directing Effects: The nitrogen atom deactivates the ring towards electrophiles, directing them to the C3 (and C5) position. Conversely, it activates the ring for nucleophilic attack at the C2, C4, and C6 positions.[9]
-
Steric and Solvent Effects: In cases like the nucleophilic substitution of 3-substituted 2,6-dichloropyridines, the outcome is highly sensitive. Bulky substituents at the 3-position can sterically hinder attack at the adjacent C2 position, favoring substitution at C6.[13] Furthermore, the choice of solvent can dramatically influence the regiochemical ratio by altering the stability of the reaction intermediates.[13] For example, a reaction favoring the 2-isomer with a 16:1 selectivity in DCM could be switched to favor the 6-isomer in DMSO.[13]
This inherent complexity means that generating a specific di-substituted pyridine often requires more extensive process development and can be less amenable to rapid diversification compared to using a pre-defined scaffold.
Part 3: Comparative Reactivity and Strategic Applications
With the scaffold in hand, the next consideration is its utility in downstream reactions. Here, the distinct nature of the two chlorine atoms in 4,6-dichloro-7-azaindoline provides a significant advantage for building molecular complexity.
4,6-dichloro-7-azaindoline: A Platform for Sequential Functionalization
The two chlorine atoms on the azaindoline core are electronically distinct, enabling selective and sequential reactions. This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[5][14] One can, for instance, selectively perform a Suzuki coupling at the more reactive C4 position under one set of conditions, then functionalize the C6 position in a subsequent step. This stepwise approach is invaluable for the controlled synthesis of complex molecules and combinatorial libraries.[15]
Furthermore, the 7-azaindole framework is a well-established bioisostere of indole, often leading to improved physicochemical properties like solubility and bioavailability in drug candidates.[6][16] Its derivatives are prominent as kinase inhibitors and other therapeutic agents.[16][17][18] The azaindoline amide moiety can also act as an effective directing group in asymmetric catalysis by coordinating with metal centers to control stereoselectivity.[19]
Reactivity of Generic Dichloropyridines
The reactivity of other dichloropyridines is highly dependent on the substitution pattern:
-
2,6-Dichloropyridine: Both chlorine atoms are at activated positions for nucleophilic aromatic substitution (SNAr). Differentiating between them for sequential reactions can be challenging and often relies on steric or electronic differences introduced by a third substituent.
-
3,5-Dichloropyridine: Both chlorine atoms are at positions deactivated to SNAr. Their functionalization typically requires transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling). Since the two positions are equivalent, achieving mono-functionalization often leads to a statistical mixture of mono-, di-, and unreacted starting material.
Comparative Reactivity Profiles
| Feature | 4,6-dichloro-7-azaindole | 2,6-Dichloropyridine | 3,5-Dichloropyridine |
| Suzuki/Cross-Coupling | Excellent substrate; allows for sequential functionalization. | Good substrate. | Good substrate. |
| Nucleophilic Substitution | Possible, especially at C4.[5] | Highly reactive at both positions. | Unreactive. |
| Sequential Functionalization | Readily achievable due to electronic differentiation. | Difficult without other directing groups. | Very difficult; requires statistical control. |
| Key Application | Scaffold for complex, multi-substituted kinase inhibitors and drug candidates.[16][17] | Synthesis of ligands, pincer complexes, and symmetrical molecules. | Building block for C3/C5 functionalized pyridines. |
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these differences, we provide representative protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Suzuki-Miyaura Coupling on 4,6-dichloro-7-azaindole
This protocol is adapted from methodologies used for the synthesis of substituted azaindoles and targets the more reactive C4 position.[20]
Objective: To selectively couple an arylboronic acid at the C4 position of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as t-BuONa or K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/water. The choice of solvent is critical for balancing solubility and promoting the catalytic cycle.
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd₂(dba)₃ (2-5 mol %) as the palladium source and a bulky phosphine ligand such as XPhos or SPhos (4-10 mol %).
-
Causality: The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the Pd(0) species to the C-Cl bond and promotes the subsequent reductive elimination step, leading to higher yields and turnover numbers.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed. The differential reactivity of the C4 vs. C6 position generally allows for a clean mono-substitution at C4.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling on 3,5-Dichloropyridine
Objective: To perform a mono-arylation of 3,5-dichloropyridine.
Methodology:
-
Reaction Setup: In a similar inert-atmosphere setup, combine 3,5-dichloropyridine (1.0 equiv), the arylboronic acid (importantly, use a sub-stoichiometric amount, e.g., 0.8-0.9 equiv, to favor mono-substitution), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent and Catalyst: Add degassed solvent (e.g., DME or toluene) and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol %).
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C). The reaction must be carefully monitored.
-
Causality: Because both C-Cl bonds are electronically equivalent, the reaction is governed by statistics. Over-reaction to form the di-substituted product is a significant risk. Using the boronic acid as the limiting reagent helps to mitigate this but results in incomplete conversion of the starting material.
-
-
Work-up and Purification: The work-up procedure is similar to Protocol 1. However, purification will be more challenging, as the crude product will contain a mixture of the desired mono-arylated product, the di-arylated byproduct, and unreacted 3,5-dichloropyridine, often requiring careful chromatography for separation.
Conclusion: Strategic Selection for Synthetic Success
While both 4,6-dichloro-7-azaindoline and other di-substituted pyridines are valuable chemical building blocks, they serve distinct strategic purposes.
-
Di-substituted Pyridines are fundamental starting materials. Their synthesis and functionalization are classic exercises in understanding and controlling the principles of aromatic chemistry, including directing effects, sterics, and reaction kinetics. They are suitable for targets where the substitution pattern is simple or when a mixture of products is acceptable.
-
4,6-dichloro-7-azaindoline , in contrast, is an advanced, regiochemically defined scaffold . It represents a solution to the inherent challenges of pyridine functionalization. Its primary value lies in providing a stable platform with two electronically differentiated handles (the C4 and C6 chlorine atoms) that enable predictable, selective, and sequential elaboration. For researchers in drug discovery and complex molecule synthesis, where speed, efficiency, and predictable outcomes are critical, the strategic use of scaffolds like 4,6-dichloro-7-azaindoline offers a clear and compelling advantage. It allows the chemist to focus on building molecular diversity rather than solving the fundamental problem of regiocontrol.
References
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). ResearchGate. Retrieved from [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (n.d.). Google Patents.
-
de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999. Retrieved from [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Azaindolines featured in various drug discovery programs. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved from [Link]
- US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums. (n.d.). Google Patents.
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). PMC - NIH. Retrieved from [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Retrieved from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. Retrieved from [Link]
-
Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Azaindole Therapeutic Agents. (2020). PMC - PubMed Central. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). RSC Publishing. Retrieved from [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1957). Semantic Scholar. Retrieved from [Link]
-
Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. (2024). Organic Letters - ACS Publications. Retrieved from [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ResearchGate. Retrieved from [Link]
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Retrieved from [Link]
-
Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. (2017). University of Rochester. Retrieved from [Link]
-
Drugs and materials based on 7-aza indole cores. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (n.d.). ResearchGate. Retrieved from [Link]
-
Which position does Electrophilic aromatic substitution of Pyridine favour at? (2019). Quora. Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]
-
Azaindole therapeutic agents. (2020). PubMed - NIH. Retrieved from [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. Retrieved from [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed. Retrieved from [Link]
-
Spectroscopic and thermodynamic studies of pyridine compounds. Part 4.—Normal co-ordinate calculations for pyridine-2,6-d2, pyridine-3,5-d2 and pyridine-4-d1. (n.d.). Transactions of the Faraday Society (RSC Publishing). Retrieved from [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-Assessing-the-Purity-of-Synthesized-4,6-dichloro-7-azaindoline
For researchers and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research. The compound 4,6-dichloro-7-azaindoline, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception.[1] Its impurity profile can significantly impact downstream reactions, biological activity, and the overall integrity of a research program. This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of synthesized 4,6-dichloro-7-azaindoline, complete with supporting data and detailed protocols.
The-Critical-Role-of-Purity-in-4,6-dichloro-7-azaindoline-Applications
4,6-dichloro-7-azaindoline serves as a crucial building block in the development of kinase inhibitors and other therapeutic agents. Even seemingly minor impurities can lead to the formation of undesired side products, reduced yields, and misleading biological data. For instance, residual starting materials or regioisomeric impurities can compete in subsequent reactions, leading to a complex and difficult-to-purify final product. Therefore, a robust and validated analytical workflow to ascertain purity is not just recommended; it is essential.[2]
Common-Synthetic-Routes-and-Potential-Impurities
The purity of 4,6-dichloro-7-azaindoline is intrinsically linked to its synthetic route. A common approach involves the chlorination of 7-azaindoline. This process, while effective, can lead to the formation of several impurities that must be carefully monitored.
Potential Impurities Include:
-
Monochloro-isomers: Incomplete chlorination can result in the presence of 4-chloro-7-azaindoline or 6-chloro-7-azaindoline.
-
Over-chlorinated products: Excessive chlorination may lead to the formation of trichloro-7-azaindoline isomers.
-
Starting material: Unreacted 7-azaindoline.
-
Reagents and byproducts: Residual chlorinating agents and their byproducts.
Understanding the potential impurity profile of a given synthetic batch is the first step in selecting the most appropriate analytical methods for its assessment.
A-Comparative-Analysis-of-Analytical-Techniques
The choice of analytical technique is a critical decision that should be based on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation.[] Here, we compare the most common and effective methods for assessing the purity of 4,6-dichloro-7-azaindoline.
High-Performance-Liquid-Chromatography-(HPLC)
HPLC is the workhorse of purity assessment in the pharmaceutical industry, and for good reason. Its high resolution, sensitivity, and versatility make it an ideal choice for separating and quantifying impurities in 4,6-dichloro-7-azaindoline samples.[][4]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is typically used for quantification.[5]
Why it's a good choice:
-
High Resolution: Capable of separating closely related impurities, such as regioisomers.[4]
-
Quantitative Accuracy: Provides precise quantification of impurities when calibrated with appropriate reference standards.
-
Versatility: A wide range of column chemistries and mobile phases can be optimized for specific separations.
Limitations:
-
Requires the availability of reference standards for impurity identification and quantification.
-
Non-chromophoric impurities will not be detected by a UV detector.
Table 1: Comparison of Key Performance Metrics for Purity Assessment Techniques
| Technique | Principle | Typical Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation with UV detection | ~0.01% | High | High resolution, quantitative, robust | Requires chromophoric compounds, reference standards needed for identification |
| GC-MS | Chromatographic separation with mass spectrometric detection | <0.01% | Medium | High sensitivity, structural information from MS | Requires volatile and thermally stable compounds |
| ¹H NMR | Nuclear magnetic resonance spectroscopy | ~0.1-1% | Low | Provides detailed structural information, no reference standard needed for structure elucidation | Lower sensitivity for impurity detection compared to chromatographic methods |
| LC-MS | Chromatographic separation with mass spectrometric detection | <0.01% | Medium | Combines separation power of LC with identification power of MS | Ionization suppression can affect quantification, more complex than HPLC-UV |
| Elemental Analysis | Measures the percentage of C, H, N, etc. | ~0.3% | Low | Provides information on elemental composition | Not suitable for identifying and quantifying specific impurities |
Gas-Chromatography-Mass-Spectrometry-(GC-MS)
For volatile and thermally stable impurities, GC-MS offers unparalleled sensitivity and specificity.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.[6]
Why it's a good choice:
-
Excellent Sensitivity: Can detect trace-level volatile impurities.[6]
-
Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison to spectral libraries.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.[7]
-
Derivatization may be required for some compounds to increase their volatility.
Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy
¹H NMR is a powerful tool for structural elucidation and can also be used for purity assessment.[8]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of peaks in a ¹H NMR spectrum provide detailed information about the structure of a molecule.[9]
Why it's a good choice:
-
Definitive Structural Information: Can be used to unambiguously identify the main component and any major impurities.[8]
-
Quantitative NMR (qNMR): With an internal standard, ¹H NMR can be used for accurate quantification without the need for a specific reference standard for each impurity.[10][11]
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive for detecting minor impurities.[8]
-
Signal Overlap: Complex spectra with overlapping signals can make interpretation and quantification challenging.[11][12]
Recommended-Workflow-for-Purity-Assessment
A multi-pronged approach is often the most effective strategy for ensuring the purity of 4,6-dichloro-7-azaindoline.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. reddit.com [reddit.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine demands not only scientific rigor in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for managing this compound's waste stream. The protocols herein are designed to be self-validating systems, ensuring that safety and compliance are intrinsic to the workflow, not an afterthought.
Part 1: Core Hazard Assessment and Rationale
Understanding the "why" is critical for ensuring adherence to safety protocols. This compound is a chlorinated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide a strong basis for a conservative hazard assessment. Based on data from closely related analogs, such as 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, we must operate under the assumption that this compound presents multiple hazards.[1]
The primary concerns are its potential for acute toxicity if ingested, and its irritant properties upon contact with skin, eyes, or the respiratory system.[1][2] Furthermore, chlorinated aromatic compounds can form hazardous decomposition products like nitrogen oxides, carbon monoxide, and hydrogen chloride gas under thermal stress.[2][3] Therefore, uncontrolled disposal or incineration is unacceptable.
Table 1: Hazard Profile based on Analog Data
| Hazard Classification | GHS Code | Description & Rationale | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. Pyrrolopyridine structures can interfere with key biological pathways. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. Chlorinated compounds can be defatting and irritating to dermal tissues. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. Direct contact can lead to significant ocular damage. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. Inhalation of fine dusts can irritate the respiratory tract. | [1] |
| Chemical Incompatibilities | N/A | Reacts with strong oxidizing agents. Such reactions can be exothermic and violent. |[2][4] |
Part 2: Pre-Disposal Safety & Handling
Proper disposal begins with proper handling during use. These steps are foundational to minimizing exposure and preventing uncontrolled releases.
-
Engineering Controls : All handling of solid this compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : The selection of PPE is non-negotiable and based directly on the hazard assessment.
-
Eye Protection : Tightly fitting chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.
-
Body Protection : A buttoned laboratory coat must be worn to protect against skin contact.
-
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logically sound. This compound and its contaminated materials are classified as hazardous chemical waste and must never be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation at the Point of Generation
The causality behind immediate segregation is to prevent inadvertent and dangerous chemical reactions.[6]
-
Solid Waste : Collect unreacted compound, contaminated weighing papers, and contaminated consumables (e.g., pipette tips) in a dedicated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in a separate liquid waste container. Do not mix with incompatible waste streams, such as those containing strong oxidizing agents.[6] Aqueous and organic solvent solutions should be collected separately.
-
Sharps Waste : Contaminated needles or other sharps must be placed in a designated sharps container.
Step 2: Container Selection and Labeling
Proper containment and communication are paramount.
-
Container Choice : Use only containers made of compatible materials (e.g., borosilicate glass or high-density polyethylene for solvent waste) that are in good condition and have a leak-proof, screw-on cap.[7][8]
-
Labeling : Immediately label the waste container with a "Hazardous Waste" tag.[8] The label must include:
-
The full chemical name: "Waste this compound"
-
All components of a liquid mixture, including solvents.
-
The appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
The name of the principal investigator and laboratory location.
-
The date the first waste was added to the container.
-
Step 3: On-Site Storage and Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment : Always place liquid waste containers in secondary containment (such as a lab tray or bin) to capture any potential leaks.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]
-
Closure : Keep waste containers securely capped at all times, except when adding waste.[7][8]
Step 4: Arranging for Final Disposal
The final disposal method for this compound is typically high-temperature incineration by a licensed hazardous waste contractor.
-
Contact EHS : When the waste container is full (no more than 90% capacity) or has been in storage for a designated period (typically 90 days), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7]
-
Do Not Treat Independently : Do not attempt to neutralize or chemically treat the waste yourself. The recommended disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9] This is a specialized process that must be handled by professionals.
Part 4: Spill and Decontamination Procedures
Small Spills (Manageable by Trained Personnel)
-
Alert & Isolate : Alert colleagues in the immediate area. Ensure the spill is contained within the fume hood if possible.
-
Don PPE : Wear the full PPE described in Part 2.
-
Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect : Carefully sweep or scoop the absorbed material and place it into a designated, sealable container for hazardous waste disposal.[10]
-
Decontaminate : Clean the spill area thoroughly. A recommended procedure is to first use a detergent and water solution, followed by a disinfectant like a 1:10 dilution of household bleach (sodium hypochlorite solution), if compatible with the surface.[11][12] Allow for adequate contact time (at least 10 minutes).[11]
-
Dispose : All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Large Spills
In the event of a large spill outside of a containment area:
-
Evacuate : Immediately evacuate the laboratory.
-
Alert : Notify your supervisor and call your institution's emergency number to contact EHS or the hazardous material response team.[10]
-
Secure : Secure the area to prevent re-entry.
Empty Container Decontamination
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[8]
-
Collect Rinsate : Each rinse must be collected and disposed of as hazardous liquid chemical waste.[8]
-
Air Dry : Allow the container to air dry completely in a fume hood.
-
Deface Label : Obliterate or remove the original label before disposal.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
-
How to Store and Dispose of Hazardous Chemical Waste . UC San Diego.
-
Hazardous Waste and Disposal . American Chemical Society.
-
Hazardous Waste Disposal Guide . Northwestern University.
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University.
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . Journal of Medicinal Chemistry.
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease . European Journal of Medicinal Chemistry.
-
Safety Data Sheet for 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . Fluorochem.
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine . Washington State University.
-
SAFETY DATA SHEET for Pyridine . Sigma-Aldrich.
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine . PubChem, National Institutes of Health.
-
Safety Data Sheet for 2,6-Dichloropyridine . Fisher Scientific.
-
Safety Data Sheet for Pyridine . Carl ROTH.
-
Pyridine, alkyl derivatives: Human health tier II assessment . Australian Government Department of Health.
-
SAFETY DATA SHEET for Pyridine hydrochloride . Thermo Fisher Scientific.
-
Liquid phase hydrodechlorination of some chlorinated aromatic nitrogen-containing heterocyclics . ResearchGate.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI.
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis . PubMed, National Institutes of Health.
-
Decontamination and Sterilization . National Institutes of Health.
-
Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile . Benchchem.
-
Process for the dechlorination of chlorinated aromatic compounds . Google Patents.
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet . ChemicalBook.
-
Decontamination, cleaning and disinfection . Infection Prevention Control.
-
Chlorine exposure during a biological decontamination study in a mock subway tunnel . National Institutes of Health.
Sources
- 1. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Decontamination and Sterilization [ors.od.nih.gov]
- 12. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is foundational to therapeutic innovation. This halogenated heterocyclic compound, with its unique pyrrolo[2,3-b]pyridine scaffold, holds significant potential in medicinal chemistry.[1] However, its chemical reactivity and inherent hazards demand a meticulous and informed approach to laboratory safety.[1][2] This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Understanding the specific hazards of this compound is the cornerstone of an effective PPE strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed [2]
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
-
H332: Harmful if inhaled [3]
-
H335: May cause respiratory irritation [2]
These classifications necessitate a multi-faceted PPE approach to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
The following PPE recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.
Primary Engineering Controls: Your First Line of Defense
Before considering wearable PPE, it is crucial to utilize primary engineering controls. All handling of this compound, especially when manipulating the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[4] This containment system is fundamental to minimizing respiratory exposure to airborne particles or vapors.
Hand and Arm Protection: The Critical Barrier
Given the skin irritation potential (H315), selecting the appropriate gloves is paramount.
-
Glove Technique: Always inspect gloves for any signs of degradation or puncture before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer contaminated surface. Wash hands thoroughly after removing gloves.[6]
Eye and Face Protection: Shielding from Ocular Hazards
The risk of serious eye irritation (H319) necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a full-face shield should be worn in addition to chemical splash goggles.[7]
Body Protection: Preventing Dermal Exposure
To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities or in situations with a higher spill risk, chemical-resistant boots should be considered.[7]
Respiratory Protection: A Necessary Precaution in Specific Scenarios
While working in a fume hood should prevent the need for respiratory protection, there are situations where it may be required:
-
Emergency Situations: In the event of a large spill or a failure of the primary engineering controls, respiratory protection will be necessary.
-
Specific Procedures: Certain procedures that may generate a high concentration of aerosols or dust may require respiratory protection even within a fume hood.
In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary. A full respiratory protection program that meets OSHA's 29 CFR 1910.134 standards, including medical clearance and fit-testing, is required for any personnel who need to wear a respirator.[4][5]
Step-by-Step PPE Protocols
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is essential.
Spill Response Protocol
| Spill Size | Location | Required PPE | Action |
| Small (<100 mL) | Inside Fume Hood | Lab Coat, Double Nitrile Gloves, Goggles | Absorb with inert material (e.g., vermiculite), place in a sealed container for halogenated waste, and decontaminate the area.[4] |
| Large (>100 mL) | Inside Fume Hood | Lab Coat, Chemical Resistant Apron, Butyl Gloves, Goggles, Face Shield | Evacuate immediate area if necessary. Follow small spill procedure with enhanced caution. |
| Any Size | Outside Fume Hood | Full chemical-resistant suit and SCBA may be required.[7] | Evacuate the laboratory immediately. Alert supervisor and EH&S. Do not attempt to clean up without proper training and equipment.[8] |
Exposure Response Plan
Caption: Decision-making workflow for exposure incidents.
Decontamination and Waste Disposal
Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.
Decontamination
-
Reusable PPE: Goggles, face shields, and chemical-resistant aprons should be decontaminated after each use.
-
Work Surfaces: All work surfaces within the fume hood must be decontaminated at the end of each procedure.
Waste Disposal
As a halogenated organic compound, all waste streams containing this compound must be segregated and disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed container for halogenated solid waste .
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, compatible container labeled for halogenated liquid waste .[8][9]
-
Segregation: It is crucial not to mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[10][11]
Waste Disposal Workflow
Caption: Workflow for proper segregation and disposal of chemical waste.
Storage and Handling Summary
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8][12] Refrigerated storage is recommended.[3]
-
Handling: Always handle this compound within a chemical fume hood.[4] Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[6][7]
Conclusion
The responsible use of this compound is a shared responsibility that begins with a thorough understanding of its hazards and culminates in the diligent application of appropriate safety protocols. By integrating these PPE guidelines and emergency procedures into your daily laboratory workflow, you can confidently advance your research while upholding the highest standards of safety.
References
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. PubChem.
- Unknown. (n.d.). Hazardous waste segregation.
- Smolecule. (2023, August 15). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
- BenchChem. (2025, November). Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Fisher Scientific Company. (2025, December 18). SAFETY DATA SHEET - 2,6-Dichloropyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
Sources
- 1. Buy 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 [smolecule.com]
- 2. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
